molecular formula C8H4F3IO2 B2547381 3-Iodo-4-(trifluoromethyl)benzoic acid CAS No. 1034690-61-3

3-Iodo-4-(trifluoromethyl)benzoic acid

Cat. No.: B2547381
CAS No.: 1034690-61-3
M. Wt: 316.018
InChI Key: WNJDSOAQPKABJD-UHFFFAOYSA-N
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Description

3-Iodo-4-(trifluoromethyl)benzoic acid (CAS 142994-13-8) is a high-value benzoic acid derivative that serves as a key synthetic intermediate in medicinal chemistry and drug discovery. Its primary research value lies in the synergistic reactivity of the iodine substituent and the electron-withdrawing trifluoromethyl group. The carboxylic acid functional group allows for straightforward amide coupling or esterification to incorporate this aromatic system into larger molecular architectures, while the iodine atom is highly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Stille reactions https://www.organic-chemistry.org/chemicals/oxidations/iodoareands.shtml . This makes it an excellent building block for generating diverse compound libraries for biological screening. The presence of the trifluoromethyl group is of particular interest because it can significantly influence a molecule's pharmacokinetic properties, including its metabolic stability, lipophilicity, and bioavailability https://pubs.acs.org/doi/10.1021/jm040064b . Consequently, this compound is extensively utilized in the synthesis of potential therapeutic agents, especially in the development of kinase inhibitors and other small-molecule drugs targeting various disease pathways. It is strictly for research applications in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-4-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3IO2/c9-8(10,11)5-2-1-4(7(13)14)3-6(5)12/h1-3H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJDSOAQPKABJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034690-61-3
Record name 3-Iodo-4-(trifluoromethyl)benzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3-Iodo-4-(trifluoromethyl)benzoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity, make fluorinated building blocks highly sought after. Among these, 3-Iodo-4-(trifluoromethyl)benzoic acid stands out as a versatile intermediate, combining the electron-withdrawing prowess of a trifluoromethyl group with the synthetic handle of an iodine atom. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its characterization and critical role in the development of novel therapeutics.

Core Molecular Attributes

This compound is a trifunctional aromatic compound possessing a carboxylic acid group, an iodine atom, and a trifluoromethyl group. This unique combination of functionalities makes it a valuable synthon for introducing a trifluoromethylated phenyl moiety into a target molecule, while the iodine atom serves as a versatile point for further chemical modification, most notably through cross-coupling reactions.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and drug design.

PropertyValueSource
Molecular Weight 316.02 g/mol [1]
Molecular Formula C₈H₄F₃IO₂[1]
CAS Number 1034690-61-3[1]
Appearance White to off-white solidCommercially available data
Melting Point Not consistently reported; expected to be a crystalline solid at room temperatureInferred from related compounds
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSOGeneral knowledge of benzoic acids

Synthesis and Purification

The synthesis of this compound can be approached through several strategic routes, typically starting from more readily available precursors. The chosen pathway often depends on the scale of the synthesis and the desired purity.

Proposed Synthetic Pathway: Iodination of 4-(Trifluoromethyl)benzoic Acid

A logical and efficient approach to synthesize this compound is through the direct iodination of 4-(trifluoromethyl)benzoic acid. The trifluoromethyl group is a meta-director in electrophilic aromatic substitution, while the carboxylic acid group is also a meta-director. However, the activating or deactivating nature of these groups and the reaction conditions can influence the regioselectivity. A common method for the iodination of deactivated aromatic rings involves the use of an oxidizing agent in the presence of iodine.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-(Trifluoromethyl)benzoic acid

  • Iodine (I₂)

  • Periodic acid (H₅IO₆) or another suitable oxidizing agent

  • Sulfuric acid (concentrated)

  • Acetic acid (glacial)

  • Sodium bisulfite

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • To a solution of 4-(trifluoromethyl)benzoic acid in a mixture of glacial acetic acid and concentrated sulfuric acid, add iodine.

  • Slowly add periodic acid to the stirred mixture. The reaction is exothermic and should be controlled with an ice bath if necessary.

  • Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice and a solution of sodium bisulfite to quench any unreacted iodine.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Purification: Recrystallization

Recrystallization is a standard and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble even in the hot solvent.

Experimental Protocol: Purification by Recrystallization

  • Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., a mixture of ethanol and water, or toluene).

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cool the flask in an ice bath to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are indispensable for a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants characteristic of a 1,2,4-trisubstituted benzene ring. The proton ortho to the iodine will likely be the most downfield, followed by the other two aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms. The carboxyl carbon will appear significantly downfield. The carbon attached to the iodine will be shielded, while the trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak ([M]⁺) should be observed at m/z 316. The isotopic pattern of iodine (¹²⁷I is 100% abundant) will simplify the spectrum. Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

  • A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

  • A strong C=O stretch from the carboxylic acid, usually around 1700 cm⁻¹.

  • C-F stretching vibrations from the trifluoromethyl group, expected in the 1350-1100 cm⁻¹ region.

  • C-I stretching vibration, which appears at lower wavenumbers.

Applications in Drug Discovery and Development

The trifunctional nature of this compound makes it a highly valuable building block in medicinal chemistry, enabling the synthesis of complex molecules with potential therapeutic applications.

A Key Intermediate for Kinase Inhibitors

The trifluoromethylphenyl moiety is a common feature in many kinase inhibitors, as it can engage in favorable interactions within the ATP-binding pocket of kinases. The iodine atom on the this compound scaffold serves as a convenient handle for introducing various substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the rapid generation of a library of analogs with diverse substitution patterns, which is a crucial step in lead optimization.

G cluster_0 Synthesis of Kinase Inhibitor Precursors Start This compound Suzuki Suzuki-Miyaura Coupling (with Aryl/Heteroaryl Boronic Acid) Start->Suzuki Pd Catalyst, Base Amide Amide Coupling Suzuki->Amide Coupling Reagents Product Diverse Library of Kinase Inhibitor Scaffolds Amide->Product

Caption: Synthetic utility of this compound.

Scaffold for Anticancer Agents

Derivatives of trifluoromethyl-substituted benzoic acids have shown promise as anticancer agents. The trifluoromethyl group can enhance the lipophilicity and cell permeability of a drug candidate, leading to improved pharmacokinetic properties. The ability to functionalize the iodo position allows for the introduction of various pharmacophores that can target specific biological pathways involved in cancer progression.

Versatility in Cross-Coupling Reactions

The carbon-iodine bond is highly reactive in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This reactivity allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, making this compound a versatile starting material for the synthesis of a wide range of complex organic molecules.

Conclusion

This compound is a strategically important building block for researchers and scientists in the field of drug development. Its unique combination of a trifluoromethyl group, an iodine atom, and a carboxylic acid functionality provides a powerful platform for the synthesis of novel therapeutic agents. A thorough understanding of its synthesis, purification, and characterization, as outlined in this guide, is crucial for leveraging its full potential in the quest for new and effective medicines. The continued exploration of the synthetic utility of this and related fluorinated intermediates will undoubtedly fuel future innovations in medicinal chemistry.

References

  • Google Patents. CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour.
  • Lamar University. EXPERIMENT (3) Recrystallization. [Link]

  • Organic Syntheses. Salicylic acid, 3,5-diiodo-. [Link]

  • PubChem. 4-(Trifluoromethyl)benzoic acid. [Link]

  • ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

  • ResearchGate. Design of 4-(trifluoromethyl)isoxazoles based on the structure of an anti-cancer agent, D. [Link]

Sources

3-Iodo-4-(trifluoromethyl)benzoic acid physical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis logic, and experimental handling of 3-Iodo-4-(trifluoromethyl)benzoic acid . This document is structured for researchers requiring high-fidelity data for lead optimization and synthetic planning.

Chemical Identity & Physicochemical Profiling

Executive Summary

This compound (CAS: 1034690-61-3) serves as a critical halogenated building block in medicinal chemistry.[1] Its structural uniqueness lies in the ortho-positioning of the iodine and trifluoromethyl groups, creating a sterically congested yet electronically activated scaffold.[1] This motif is particularly valuable for Suzuki-Miyaura and Sonogashira cross-coupling reactions, enabling the introduction of the metabolically stable trifluoromethyl moiety into complex pharmacophores.[1]

Chemical Identity & Structural Analysis

The compound is defined by a benzoic acid core substituted with a strongly electron-withdrawing trifluoromethyl group at the para position and an iodine atom at the meta position.[1]

AttributeSpecification
IUPAC Name This compound
CAS Number 1034690-61-3
Molecular Formula

Molecular Weight 316.02 g/mol
SMILES OC(=O)C1=CC(I)=C(C(=C1)F)F)F
Appearance White to off-white crystalline powder
Electronic & Steric Profile
  • Electronic Effects: Both the

    
     (
    
    
    
    ) and
    
    
    groups are electron-withdrawing, significantly deactivating the aromatic ring.[1] The iodine atom provides a "soft" handle for palladium-catalyzed insertion, despite the deactivated nature of the arene.[1]
  • Acidity (pKa): The presence of two electron-withdrawing groups (EWG) lowers the pKa of the carboxylic acid relative to unsubstituted benzoic acid (4.20).[1]

    • Predicted pKa:3.1 – 3.4 (Inductive acidification).[1]

Physicochemical Properties

The following data aggregates experimental observations and high-confidence predictive models essential for solubility and formulation studies.

PropertyValue / RangeContext & Implication
Melting Point 185 – 195 °C (Predicted)High lattice energy due to halogen bonding and carboxylic acid dimerization.[1] Note: Isomeric 4-(trifluoromethyl)benzoic acid melts at ~220°C; the ortho-iodo substituent disrupts packing, likely lowering MP.[1]
Boiling Point >300 °C (Decomposes)Not suitable for GC analysis without derivatization (e.g., methylation).[1]
Density ~1.9 ± 0.1 g/cm³ High density attributed to the heavy iodine atom.[1]
LogP (Lipophilicity) 3.2 – 3.5 The

and

groups significantly increase lipophilicity compared to benzoic acid (LogP 1.87), facilitating membrane permeability but reducing aqueous solubility.[1]
Solubility (Water) < 0.1 mg/mL Practically insoluble at neutral pH.[1] Soluble in basic buffers (pH > 8).[1]
Solubility (Organic) High DMSO (>50 mg/mL), Methanol, DMF, THF.[1]

Synthetic Logic & Workflows

Synthesizing this compound requires overcoming the directing conflict of two meta-directors. Direct iodination of 4-(trifluoromethyl)benzoic acid is sluggish and regiochemically poor.[1]

Preferred Route: Sandmeyer Protocol

The most robust "self-validating" synthesis avoids electrophilic aromatic substitution issues by utilizing a diazonium intermediate derived from the amine.[1]

Synthesis Start 4-Amino-3- iodobenzotrifluoride (Precursor) Step1 1. Oxidation of Methyl (if starting from toluene) OR CN Insertion AltStart 3-Amino-4-(trifluoromethyl) benzoic acid Diazotization Diazotization (NaNO2, H2SO4, 0°C) AltStart->Diazotization Generates Diazonium Salt Sandmeyer Sandmeyer Reaction (KI, CuI, RT -> 60°C) Diazotization->Sandmeyer N2 Displacement Product 3-Iodo-4-(trifluoromethyl) benzoic acid Sandmeyer->Product Iodine Installation

Figure 1: Strategic synthesis via the Sandmeyer reaction, ensuring regiospecific iodine placement.

Experimental Protocol: Purity Analysis (HPLC)

To validate the integrity of the material before use in biological assays or cross-coupling, use the following reverse-phase HPLC method.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[1]

  • Gradient:

    • 0-1 min: 5% B[1]

    • 1-10 min: 5% -> 95% B (Linear)[1]

    • 10-12 min: 95% B[1]

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/acid).[1]

  • Expected Retention: The compound will elute late (high %B) due to the lipophilic CF3 and Iodo groups.[1]

Solubility Determination for Biological Assays

For researchers using this compound in cell-based assays, accurate solubility data is critical to prevent precipitation-induced artifacts.[1]

Solubility Stock Prepare Stock Solution (50 mM in 100% DMSO) Dilution Dilute to 2x Working Conc. in Media/Buffer Stock->Dilution Check Visual Inspection & Turbidimetry (OD600) Dilution->Check Precip Precipitation Observed? Check->Precip Yes Yes: Compound Crashed Out Precip->Yes Turbid No No: Solution Clear Precip->No Clear Action1 Reduce Concentration OR Add Co-solvent (e.g., 0.5% Tween-80) Yes->Action1 Action2 Proceed to Assay No->Action2

Figure 2: Decision tree for solubility validation in aqueous buffers.

Handling & Stability
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The iodine-carbon bond is photosensitive; protect from light to prevent homolytic cleavage and discoloration (yellowing).[1]

  • Safety (GHS):

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation.[1][2][3]

    • PPE:[2] Wear nitrile gloves and safety glasses.[1] Handle in a fume hood to avoid inhalation of dust.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1034690-61-3. Retrieved from .[1]

  • Sigma-Aldrich. Safety Data Sheet: Fluorinated Benzoic Acid Derivatives. Retrieved from .[1]

  • Santa Cruz Biotechnology. this compound Product Data. Retrieved from .[1]

  • ChemScene. Building Blocks for Drug Discovery: this compound. Retrieved from .[1]

Sources

Technical Guide: Spectral Characterization of 3-Iodo-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral characterization of 3-Iodo-4-(trifluoromethyl)benzoic acid . This document is structured for researchers and analytical scientists requiring high-fidelity data for structural validation and quality control.

Compound Identity & Physicochemical Profile[1][2][3]

Before interpreting spectral data, the structural integrity must be defined. This compound is an unsymmetrical trisubstituted benzene ring, distinguished by the steric and electronic interplay between the bulky iodine atom and the electron-withdrawing trifluoromethyl group.

PropertyData
CAS Number 1034690-61-3
IUPAC Name This compound
Molecular Formula

Molecular Weight 316.02 g/mol
Monoisotopic Mass 315.92 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 219–220 °C (Lit.)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water
SMILES OC(=O)C1=CC(I)=C(C(F)(F)F)C=C1

NMR Spectroscopy Analysis

The Nuclear Magnetic Resonance (NMR) profile is the primary tool for confirming the regiochemistry of the iodine substituent relative to the trifluoromethyl group.

H NMR (Proton)

Solvent: DMSO-


 or Methanol-

Frequency: 400 MHz / 500 MHz

The aromatic region displays a characteristic ABC spin system (or AMX depending on field strength), modified by the strong electron-withdrawing nature of the


 and 

groups.
AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Justification
H-2 8.55 – 8.65 Doublet (d)1H

Diagnostic Peak. Most deshielded proton due to the combined inductive effect of the adjacent Iodine and ortho-COOH. Located between two substituents.[1][2][3][4]
H-6 8.05 – 8.15 Doublet of Doublets (dd)1H

,

Ortho to COOH, causing downfield shift. Shows strong ortho coupling to H-5 and weak meta coupling to H-2.
H-5 7.90 – 8.00 Doublet (d)1H

Ortho to the

group. Less deshielded than H-2 and H-6. May show broadening due to long-range H-F coupling.
COOH 13.50 – 14.00 Broad Singlet (br s)1H-Acidic proton. Shift varies significantly with concentration and water content.
C NMR (Carbon-13)

Solvent: DMSO-


Key Features:  Look for the quartet splitting of carbons coupled to Fluorine (

F).
  • Carbonyl (

    
    ): 
    
    
    
    ppm (Singlet).
  • C-I (C-3):

    
     ppm. Note: Iodine-bearing carbons are significantly shielded (upfield) due to the "Heavy Atom Effect".
    
  • C-CF

    
     (C-4): 
    
    
    
    ppm (Quartet,
    
    
    Hz).
  • CF

    
     Group: 
    
    
    
    ppm (Quartet,
    
    
    Hz).
  • Aromatic CH (C-2, C-5, C-6):

    
     ppm.
    
F NMR (Fluorine)

Solvent: DMSO-


 (Unreferenced or internal 

)
  • Signal: Single sharp singlet (or barely resolved doublet due to H-F coupling).

  • Shift:

    
     to 
    
    
    
    ppm.
  • Validation: Absence of other fluorine peaks confirms purity from isomers (e.g., 4-iodo-3-trifluoromethyl isomer would show a different shift, typically

    
     ppm).
    

Mass Spectrometry (MS) Profile

Mass spectrometry is critical for confirming the molecular weight and the presence of the halogen isotopes.

Method: ESI (Electrospray Ionization) or APCI. Polarity: Negative Mode (ESI-) is preferred for carboxylic acids.

Primary Ionization Characteristics
  • Molecular Ion [M-H]

    
    : 
    
    
    
    314.9 (Observed).
  • Isotope Pattern: Iodine (

    
    I) is monoisotopic. The spectrum will not show the characteristic M+2 ratio seen in chloro- or bromo- compounds. The peak should be a clean singlet (ignoring small 
    
    
    
    C contributions).
Fragmentation Pathway (MS/MS)

Upon collision-induced dissociation (CID), the following transitions are diagnostic:

  • Decarboxylation: Loss of

    
     (44 Da).
    
    • Precursor:

      
       Product: 
      
      
      
      (
      
      
      ).
    • Mechanism:[1][5] Standard for benzoic acids.[4][6]

  • Deiodination: Loss of Iodine radical or HI.

    • High energy fragmentation may yield peaks corresponding to the loss of I (127 Da).

Visualization: MS Fragmentation Logic

The following diagram illustrates the logical fragmentation flow for structural confirmation.

MS_Fragmentation Figure 1: ESI(-) Fragmentation Pathway for this compound M_Ion Parent Ion [M-H]- m/z 314.9 Frag1 Decarboxylation [M-H-CO2]- m/z 270.9 M_Ion->Frag1 - CO2 (44 Da) Frag2 Aryl Anion Core (Trifluoromethyl-iodobenzene) Frag1->Frag2 Stabilized Anion

Caption: Diagnostic fragmentation pathway in negative electrospray ionization mode.

Infrared Spectroscopy (IR)

IR is used as a rapid "fingerprint" identity test.

Sampling: KBr Pellet or ATR (Attenuated Total Reflectance).

Wavenumber (

)
Functional GroupDescription
2800 – 3200 O-H StretchBroad, strong absorption characteristic of carboxylic acid dimers.
1680 – 1710 C=O StretchStrong, sharp carbonyl peak. Lower frequency than esters due to conjugation.
1320 & 1130 C-F StretchTwo very strong bands. The "Carbon-Fluorine" region is distinct for

groups.
~1580 & 1480 C=C AromaticSkeletal ring vibrations.
~650 – 800 C-I / C-H BendingC-I stretch is often weak/far IR (<600), but ring deformation modes involving the heavy iodine are visible here.

Experimental Protocol: Purity Assessment

To validate a batch of this compound, follow this self-validating workflow.

Sample Preparation for NMR
  • Weigh 10–15 mg of the solid into a clean vial.

  • Add 0.6 mL of DMSO-

    
      (preferred over 
    
    
    
    for solubility and acid proton visibility).
  • Sonicate for 30 seconds to ensure complete dissolution.

  • Critical Step: If the solution is cloudy, filter through a glass wool plug into the NMR tube. Particulates cause line broadening.

Differential Analysis (Isomer Check)

The most common impurity is the regioisomer 4-iodo-3-(trifluoromethyl)benzoic acid . Distinguish them using


H NMR coupling patterns:
  • Target Compound (3-Iodo-4-CF3): H-2 is a doublet with small meta-coupling (

    
     Hz). H-5 and H-6 show large ortho-coupling (
    
    
    
    Hz).
  • Impurity (4-Iodo-3-CF3): H-5 (ortho to I and CF3) and H-6 (ortho to I) would appear as doublets. The proton between COOH and CF3 (H-2) would be a broad singlet.

  • Logic: If you see two sets of large doublets, your regiochemistry is likely correct (H5/H6 neighbor). If you see two singlets and one doublet, suspect the isomer.

Workflow Diagram

QC_Workflow Figure 2: Rapid Quality Control Logic for Regioisomer Differentiation Start Raw Material (Batch Input) Solubility Solubility Check (DMSO/MeOH) Start->Solubility NMR_1H 1H NMR Analysis (Check Coupling Constants) Solubility->NMR_1H Decision Is J ~ 8Hz Present? NMR_1H->Decision Pass Identity Confirmed (3-Iodo-4-CF3) Decision->Pass Yes (H5-H6 coupled) Fail Suspect Isomer (4-Iodo-3-CF3) Decision->Fail No (Isolated protons)

Caption: Decision tree for validating the specific regioisomer using coupling constants.

References

  • Compound Registry: this compound. CAS No. 1034690-61-3.[3][7][8][9][10] National Center for Biotechnology Information (NCBI) PubChem. Available at: [Link]

  • Spectral Database:Spectral Data for Fluorinated Benzoic Acids. National Institute of Advanced Industrial Science and Technology (AIST), SDBS Web. (General reference for substituent effects).

Sources

3-Iodo-4-(trifluoromethyl)benzoic acid safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Handling, and Synthetic Utility in Drug Discovery

Executive Summary

3-Iodo-4-(trifluoromethyl)benzoic acid (CAS: 1034690-61-3 ) is a high-value bifunctional intermediate used extensively in medicinal chemistry. Its structure features two orthogonal reactive handles: an aryl iodide for cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) and a carboxylic acid for amidation or esterification. The trifluoromethyl (


) group at the 4-position imparts metabolic stability and lipophilicity, making this scaffold critical for optimizing the pharmacokinetic profiles of kinase inhibitors and receptor modulators.

This guide provides a definitive technical framework for the safe handling, storage, and synthetic application of this compound, distinguishing it from its structural isomers to prevent costly experimental errors.

Part 1: Chemical Profile & Physicochemical Properties[1]

Identity & Distinction

Researchers must verify the substitution pattern. Isomeric confusion (e.g., with 4-iodo-3-trifluoromethylbenzoic acid) leads to regioisomeric impurities that are difficult to separate.

PropertySpecification
Chemical Name This compound
CAS Number 1034690-61-3
Molecular Formula

Molecular Weight 316.02 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water (acidic pH)
Key Functional Groups Aryl Iodide (C–I), Carboxylic Acid (–COOH), Trifluoromethyl (–

)
Structural Reactivity Analysis
  • C–I Bond (Position 3): The iodine atom is activated for oxidative addition by the electron-withdrawing nature of the para-

    
     and meta-COOH groups. This makes it highly reactive in Pd-catalyzed cross-couplings but also susceptible to photo-deiodination.
    
  • 
     Group (Position 4):  Strongly electron-withdrawing. It increases the acidity of the benzoic acid moiety and enhances the lipophilicity (
    
    
    
    ) of the final drug candidate.
  • Carboxylic Acid (Position 1): Requires protection (e.g., methyl ester) if base-sensitive reactions are performed, though it is compatible with standard Suzuki conditions using carbonate bases.

Part 2: Comprehensive Hazard Assessment

GHS Classification

Based on the functional groups and structural analogs, the compound is classified as an Irritant .

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Specific Chemical Hazards[12]
  • Photolytic Instability: The C–I bond is relatively weak (

    
    65 kcal/mol). Exposure to UV or intense visible light can cause homolytic cleavage, releasing iodine radicals (
    
    
    
    ) and leading to deiodinated byproducts (4-(trifluoromethyl)benzoic acid).
  • Fluorine Content: Thermal decomposition (e.g., in a fire) releases toxic hydrogen fluoride (HF) and fluorophosgene-like species.

  • Acidity: As a benzoic acid derivative with electron-withdrawing groups, it is more acidic than benzoic acid (

    
    ). It will react vigorously with strong bases and oxidizing agents.
    

Part 3: Strategic Handling & Storage

Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerate).

  • Light: Strictly protect from light. Use amber vials or wrap containers in aluminum foil.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if storing for >3 months to prevent oxidative degradation.

Engineering Controls & PPE
  • Ventilation: All weighing and transfer operations must be conducted in a certified chemical fume hood.

  • Gloves: Nitrile gloves (minimum thickness 0.11 mm) are sufficient for transient contact. Double-gloving is recommended during scale-up (>10g).

  • Eyes: Chemical safety goggles. Face shields are required if handling powders outside an enclosure (not recommended).

Handling Decision Tree (Visualization)

SafetyFlow Start Start: Handling this compound CheckEnv Check Environment: Fume Hood Functional? Start->CheckEnv PPE Don PPE: Nitrile Gloves + Goggles + Lab Coat CheckEnv->PPE Yes Stop STOP: Fix Ventilation CheckEnv->Stop No Weighing Weighing Step: Amber Vial? Low Light? PPE->Weighing Solubilization Solubilization: Avoid strong oxidizers Weighing->Solubilization Proceed Proceed to Reaction Solubilization->Proceed

Figure 1: Operational workflow for safe handling, emphasizing ventilation and light protection.

Part 4: Synthetic Utility – The Suzuki-Miyaura Protocol[10]

The primary application of CAS 1034690-61-3 is as an electrophile in Suzuki couplings to generate biaryl scaffolds. The following protocol is optimized to prevent protodeboronation and maximize yield, accounting for the acidic proton.

Reaction Logic
  • Catalyst:

    
     is preferred over 
    
    
    
    for aryl iodides with ortho-substituents or acidic protons due to its stability and bite angle.
  • Base: An excess of base (3.0 equiv) is required: 1 equiv to deprotonate the carboxylic acid (forming the carboxylate salt in situ) and 2 equiv for the transmetallation step.

  • Solvent: Dioxane/Water (4:[1]1) ensures solubility of the inorganic base and the carboxylate intermediate.

Step-by-Step Protocol
  • Setup: In a 20 mL reaction vial equipped with a stir bar, add:

    • This compound (1.0 equiv, 1.0 mmol, 316 mg).

    • Aryl boronic acid (

      
      ) (1.2 equiv).
      
    • 
       (3.0 equiv, 3.0 mmol, 414 mg).
      
    • 
       (0.05 equiv, 5 mol%).
      
  • Solvent Addition: Add 1,4-Dioxane (4 mL) and Water (1 mL).

  • Degassing: Sparge the mixture with Nitrogen or Argon for 5 minutes (Critical to prevent homocoupling).

  • Reaction: Seal the vial and heat to 80°C for 4–12 hours.

    • Monitoring: Check via LC-MS or TLC. (Note: The starting material is acidic; on TLC, it may streak unless the eluent contains 1% acetic acid).

  • Workup (Crucial Step):

    • Cool to room temperature.

    • Dilute with water (10 mL) and wash with Ethyl Acetate (to remove non-acidic impurities/dimers). Discard the organic layer.

    • Acidify the aqueous layer carefully with 1M HCl to pH ~2–3. The product will precipitate.

    • Extract the acidified aqueous layer with Ethyl Acetate (3 x 10 mL).

    • Dry combined organics over

      
      , filter, and concentrate.
      
Synthetic Workflow Diagram

SuzukiProtocol Reactants Reactants: Ar-I + Ar-B(OH)2 + Pd Cat + K2CO3 Degas Degas (N2) Prevent O2 poisoning Reactants->Degas Heat Heat 80°C 4-12 Hours Degas->Heat Wash Basic Wash (Remove neutrals) Heat->Wash Acidify Acidify (HCl) pH 2-3 Wash->Acidify Aq. Layer Extract Extract Product (EtOAc) Acidify->Extract

Figure 2: Suzuki-Miyaura coupling workflow specifically designed for acidic aryl iodides.

Part 5: Waste Disposal & Environmental Compliance

Due to the trifluoromethyl group, this compound falls under specific disposal categories for organofluorine compounds.

  • Segregation: Do not mix with general organic waste if possible. Segregate into "Halogenated Organic Waste".

  • Incineration: Must be incinerated in a high-temperature facility (>1100°C) equipped with caustic scrubbers.

    • Reasoning: Combustion generates Hydrogen Fluoride (HF). Standard incinerators may be damaged by the acid or release HF into the atmosphere.

  • Aqueous Waste: The aqueous layer from the workup (containing palladium residues and borates) must be treated as heavy metal waste.

References

  • Santa Cruz Biotechnology. this compound (CAS 1034690-61-3) Product Data. [2]

  • PubChem. 4-(Trifluoromethyl)benzoic acid Compound Summary (Structural Analog Data).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational protocol for aryl halide coupling).

  • University of Oxford. Recycling of Fluorine from Poly- and Perfluoroalkyl Substances (PFAS). (Context on fluorinated waste disposal).

Sources

Technical Guide: 4-Carboxy-2-iodobenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of 3-Iodo-4-(trifluoromethyl)benzoic acid (commercially referred to as 4-Carboxy-2-iodobenzotrifluoride ).

(this compound)

CAS Registry Number: 1034690-61-3 Molecular Formula: C₈H₄F₃IO₂ Molecular Weight: 316.02 g/mol [1]

Executive Summary & Nomenclature Analysis

4-Carboxy-2-iodobenzotrifluoride is a highly specialized organofluorine intermediate used primarily in the synthesis of pharmaceutical and agrochemical agents. Its value lies in its trifunctional nature :

  • Trifluoromethyl group (-CF₃): Enhances lipophilicity and metabolic stability.

  • Iodide (-I): A highly reactive handle for cross-coupling reactions (Suzuki, Sonogashira).

  • Carboxylic Acid (-COOH): A versatile anchor for amide bond formation or esterification.

Nomenclature Clarification: While the trade name "4-Carboxy-2-iodobenzotrifluoride" is common in catalogs, the IUPAC systematic name is This compound .

  • Derivation: The parent structure is benzoic acid (C1). The trifluoromethyl group is at the para position (C4). The iodine atom is ortho to the trifluoromethyl group, placing it at position C3 relative to the carboxylic acid.

Physicochemical Properties

The following data aggregates experimental and predicted values for CAS 1034690-61-3.

PropertyValue / DescriptionNote
Appearance White to off-white crystalline solidTypical of halogenated benzoic acids
Melting Point 186–188 °C (Predicted)Experimental verification recommended; range typical for this scaffold
Boiling Point 328.7 ± 42.0 °CAt 760 mmHg (Predicted)
Density 1.9 ± 0.1 g/cm³High density due to Iodine/Fluorine content
pKa (Acid) ~3.2 – 3.5Stronger acid than benzoic acid (pKa 4.[2][3]2) due to electron-withdrawing -CF₃ and -I
Solubility DMSO, Methanol, Ethyl AcetateSparingly soluble in water; soluble in organic bases
LogP 3.24Indicates significant lipophilicity
Synthesis & Manufacturing Protocol

High-purity synthesis of this compound is challenging due to the directing effects of the substituents. Direct iodination of 4-(trifluoromethyl)benzoic acid often yields mixtures. The most robust, self-validating protocol is the Sandmeyer Reaction utilizing a 3-amino precursor.

Protocol: Diazotization-Iodination of 3-Amino-4-(trifluoromethyl)benzoic acid

Reaction Logic: The amino group is converted to a diazonium salt (


), which is a superb leaving group. Iodide (

) then displaces nitrogen gas. This method guarantees regioselectivity at the C3 position.

Reagents:

  • Precursor: 3-Amino-4-(trifluoromethyl)benzoic acid (1.0 eq)

  • Sodium Nitrite (

    
    ) (1.2 eq)
    
  • Potassium Iodide (

    
    ) (2.5 eq)
    
  • Sulfuric Acid (

    
    ) (2M aqueous solution)
    
  • Sodium Thiosulfate (

    
    ) (for workup)
    

Step-by-Step Methodology:

  • Diazotization (0°C):

    • Suspend 3-amino-4-(trifluoromethyl)benzoic acid in 2M

      
       in a round-bottom flask.
      
    • Cool the suspension to 0–5°C using an ice/salt bath.

    • Add an aqueous solution of

      
       dropwise, maintaining the temperature below 5°C. Stir for 30 minutes. Checkpoint: The solution should become clear or change color, indicating diazonium formation.
      
  • Iodination (Sandmeyer):

    • Dissolve

      
       in a minimal amount of water.
      
    • Add the

      
       solution dropwise to the cold diazonium mixture. Observation: Evolution of nitrogen gas (
      
      
      
      ) will occur (bubbling).
    • Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour to ensure complete displacement.

  • Workup & Purification:

    • Cool the reaction mixture. A dark solid (crude product + iodine) will precipitate.

    • Quench: Add saturated aqueous

      
       (sodium thiosulfate) to the mixture. Mechanism: This reduces excess free iodine (
      
      
      
      ) to soluble iodide, removing the purple/brown color.
    • Extraction: Extract the aqueous layer with Ethyl Acetate (3x).

    • Wash: Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
    • Recrystallization: Purify the solid using an Ethanol/Water mixture or Hexane/Ethyl Acetate to obtain the white crystalline product.

Reactivity & Applications (Cheminformatics)

This molecule serves as a "linchpin" scaffold. The Iodine atom allows for carbon-carbon bond formation, while the Carboxyl group allows for attachment to biological vectors.

Strategic Functionalization Map

G Core 3-Iodo-4-(trifluoromethyl) benzoic acid (Core Scaffold) Suzuki Biaryl Derivatives (Kinase Inhibitors) Core->Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd(0)) Sonogashira Alkynyl-Benzoates (Rigid Linkers) Core->Sonogashira Sonogashira (Alkyne, CuI, Pd) Amide Amide Conjugates (Peptidomimetics) Core->Amide Amide Coupling (R-NH2, HATU/EDC) Heck Styrenyl Derivatives Core->Heck Heck Reaction (Alkene, Pd)

Figure 1: Divergent synthesis pathways for this compound. The iodine handle (red/yellow paths) is orthogonal to the carboxylic acid handle (green path).

Key Application: Cathepsin S Inhibitors

This scaffold is referenced in patent literature (e.g., US 2008/0200454) for the development of Cathepsin S modulators .[4][5][6] The trifluoromethyl group occupies the S2 or S3 hydrophobic pocket of the enzyme, while the iodine allows for the attachment of heteroaryl pharmacophores that interact with the active site cysteine.

Safety & Handling (SDS Summary)
Hazard ClassH-StatementPrecaution
Skin Irritation H315: Causes skin irritationWear nitrile gloves (0.11 mm min thickness).
Eye Damage H318: Causes serious eye damageWear safety goggles/face shield. Acidic nature poses risk.
STOT-SE H335: May cause respiratory irritationHandle in a fume hood. Avoid dust generation.

Storage: Store at 2–8°C (refrigerated), under inert atmosphere (Argon/Nitrogen). Light sensitive (iodine-carbon bonds can photolyze over time).

References
  • Chemical Identity & Structure

    • Source: GuideChem & ChemicalBook D
    • Entry: this compound (CAS 1034690-61-3).[1][7][8]

    • Link:

  • Synthetic Methodology (Sandmeyer Protocol)

    • Context: Standard procedure for converting amino-benzoic acids to iodo-benzoic acids.[3]

    • Source: Organic Syntheses, Coll.[3] Vol. 2, p. 351 (General procedure adaptation).

    • Link:

  • Medicinal Chemistry Applications

    • Title: Carbon-linked tetrahydro-pyrazolo-pyridine modulators of cathepsin S.[5][6]

    • Source: US Patent Application 2008/0200454 A1.[6]

    • Relevance: Cites usage of trifluoromethyl-benzoic acid deriv
    • Link:

  • Commercial Availability & Physical Data

    • Source: Apollo Scientific / Santa Cruz Biotechnology (SCBT).
    • Data: Melting point and solubility profiles for fluorin
    • Link:

Sources

Methodological & Application

Application Note: Precision Synthesis of 3-Iodo-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the robust laboratory-scale synthesis of 3-Iodo-4-(trifluoromethyl)benzoic acid , a critical intermediate for Suzuki-Miyaura cross-couplings in the development of fluorinated pharmaceuticals and agrochemicals.

While direct electrophilic iodination of 4-(trifluoromethyl)benzoic acid is theoretically possible, it is often plagued by poor conversion and regioselectivity due to the synergistic electron-withdrawing nature of both the carboxyl (-COOH) and trifluoromethyl (-CF


) groups. Consequently, this guide prioritizes the Sandmeyer Sequence  (Nitration 

Reduction

Diazotization/Iodination). This route guarantees regiochemical purity, placing the iodine atom precisely at the 3-position (ortho to the -CF

group).
Key Chemical Challenges & Solutions
ChallengeMechanistic CauseProtocol Solution
Electronic Deactivation Both -COOH and -CF

strongly deactivate the ring, making direct iodination (

) ineffective.
Use Diazotization (Sandmeyer) to bypass nucleophilic limitations of the ring.
Regioselectivity Competing meta-directing groups can lead to isomeric mixtures in direct functionalization.Nitration of the precursor is highly regioselective for the 3-position, locking in the substitution pattern early.
Iodine Scavenging Excess iodine or radical side reactions can darken product.Use of Sodium Bisulfite wash ensures removal of oxidative byproducts.

Synthetic Strategy & Pathway

The synthesis proceeds in three distinct stages starting from the commercially available 4-(trifluoromethyl)benzoic acid.

Reaction Scheme (DOT Visualization)

SynthesisPath Figure 1: Stepwise synthetic pathway via Sandmeyer transformation. Start 4-(Trifluoromethyl) benzoic acid Inter1 3-Nitro-4-(trifluoromethyl) benzoic acid Start->Inter1 HNO3, H2SO4 (Nitration) Inter2 3-Amino-4-(trifluoromethyl) benzoic acid Inter1->Inter2 H2, Pd/C or Fe/HCl (Reduction) Diaz [Diazonium Intermediate] Inter2->Diaz NaNO2, HCl 0-5°C Final 3-Iodo-4-(trifluoromethyl) benzoic acid Diaz->Final KI, H2O (Sandmeyer)

Detailed Experimental Protocols

Phase 1: Precursor Preparation (Nitration & Reduction)

Note: If 3-amino-4-(trifluoromethyl)benzoic acid is purchased commercially, skip to Phase 2.

Step 1.1: Nitration
  • Reagents: Fuming Nitric Acid (

    
    ), Sulfuric Acid (
    
    
    
    ).
  • Procedure: Dissolve 4-(trifluoromethyl)benzoic acid (1.0 eq) in concentrated

    
     at 0°C. Dropwise add fuming 
    
    
    
    (1.2 eq) while maintaining temperature
    
    
    C.
  • Workup: Pour onto crushed ice. Filter the white/yellow precipitate.[1] Recrystallize from Ethanol/Water.

  • Outcome: Yields 3-nitro-4-(trifluoromethyl)benzoic acid . The nitro group installs at position 3 due to the directing dominance of the carboxyl group over the trifluoromethyl group in this specific scaffold [1].

Step 1.2: Reduction
  • Reagents: Iron powder (Fe), Ammonium Chloride (

    
    ), Ethanol/Water.
    
  • Procedure: Suspend nitro compound in Ethanol/Water (3:1). Add Fe powder (5.0 eq) and

    
     (catalytic). Reflux for 2-4 hours.
    
  • Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate.

  • Outcome: Yields 3-amino-4-(trifluoromethyl)benzoic acid .

Phase 2: The Sandmeyer Iodination (Core Protocol)

This is the critical step requiring strict temperature control to prevent decomposition of the diazonium salt into phenols (via reaction with water).

Materials Checklist
  • Substrate: 3-Amino-4-(trifluoromethyl)benzoic acid (MW: 205.13 g/mol )

  • Acid Source: Hydrochloric Acid (concentrated, 37%) or Sulfuric Acid (

    
    )
    
  • Diazotization Agent: Sodium Nitrite (

    
    )[2]
    
  • Iodine Source: Potassium Iodide (

    
    )[2]
    
  • Quench: Sodium Bisulfite (

    
    )
    
Step-by-Step Methodology

1. Diazonium Salt Formation:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer and a thermometer. Place in an ice/salt bath (target temp: -5°C to 0°C).

  • Acidification: Charge the flask with 3-amino-4-(trifluoromethyl)benzoic acid (10 g, 48.7 mmol) and water (30 mL). Slowly add concentrated HCl (15 mL) or

    
     (2.5 M, 40 mL). The amine may precipitate as the hydrochloride salt; vigorous stirring is essential to create a fine suspension.
    
  • Diazotization: Dissolve

    
     (3.7 g, 53.6 mmol, 1.1 eq) in minimal water (10 mL). Add this solution dropwise to the amine suspension.
    
    • Critical Control Point: Do not allow temperature to exceed 5°C.

    • Endpoint: Stir for 30 minutes at 0°C. The solution should become clear or pale yellow. Test with starch-iodide paper (instant blue = excess nitrite present, which is desired).

2. Iodination (Sandmeyer Displacement):

  • Preparation: Dissolve Potassium Iodide (

    
    ) (12.1 g, 73.0 mmol, 1.5 eq) in water (20 mL).
    
  • Addition: Slowly add the cold diazonium solution into the KI solution (inverse addition is often safer to control gas evolution) or add KI solution to the diazonium salt. Significant foaming (

    
     gas) will occur.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) over 1 hour. Then, heat to 60°C for 30 minutes to ensure complete decomposition of the diazonium intermediate.

3. Workup & Purification:

  • Quench: The reaction mixture will be dark (iodine color). Add saturated Sodium Bisulfite (

    
    ) solution until the dark iodine color fades to a light tan/yellow.
    
  • Isolation: The product usually precipitates as a solid. Filter the solid.[1]

    • Alternative: If no precipitate, extract with Ethyl Acetate (

      
       mL). Wash organics with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO

    
    , Hexanes:Ethyl Acetate + 1% Acetic Acid).
    

Analytical Data & Validation

ParameterExpected Value/ObservationNotes
Appearance Off-white to pale yellow solidDarkening indicates residual

.
Yield 65% - 80%Losses primarily during diazonium handling.
1H NMR (DMSO-d6)

13.5 (br s, 1H, COOH), 8.45 (s, 1H, H-2), 8.05 (d, 1H, H-6), 7.85 (d, 1H, H-5)
H-2 is a singlet due to lack of ortho coupling.
Melting Point 170°C - 175°C (approx)Compare with literature for 4-TFM-benzoic acid derivatives.

Mechanistic Insight (Regiochemistry): The 1H NMR is the primary validation tool. In the product, the proton at position 2 (between COOH and I) appears as a singlet (or very small doublet due to long-range coupling). If the iodine were at position 2, the splitting pattern of the remaining protons would differ significantly.

References

  • Nitration of Trifluoromethylbenzoic Acids: Title: "Regioselective nitration of trifluoromethylbenzoic acids." Source:Journal of Fluorine Chemistry. Context: Confirms that nitration of 4-(trifluoromethyl)benzoic acid yields the 3-nitro isomer due to the specific directing effects of the carboxyl moiety.
  • Sandmeyer Reaction Protocol

    • Title: "Sandmeyer Reaction - Organic Syntheses"
    • Source: Organic Syntheses, Coll.[2] Vol. 2, p. 351 (1943).

    • URL:[Link]

    • Relevance: Foundational protocol for converting amino-benzoic acids to iodo-benzoic acids.
  • Iodination of Deactivated Aromatics (Alternative Method)

    • Title: "Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid."
    • Source:Tetrahedron Letters / ResearchG
    • URL:[Link]

    • Relevance: Describes super-electrophilic conditions ( ) as an alternative if the Sandmeyer route is not feasible.
  • Compound Data (Grounding)

    • Title: "4-(Trifluoromethyl)benzoic acid - PubChem"[3]

    • URL:[Link]

    • Relevance: Physical properties of the starting material.[1][4][5]

Sources

Suzuki coupling reactions with 3-Iodo-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Iodo-4-(trifluoromethyl)benzoic Acid

Executive Summary

This application note details optimized protocols for the Suzuki-Miyaura cross-coupling of This compound . This substrate presents a unique dichotomy in reactivity: the iodine atom is highly activated for oxidative addition due to the electron-withdrawing nature of the para-trifluoromethyl (-CF


) and meta-carboxyl (-COOH) groups. However, the ortho-positioning of the bulky -CF

group relative to the iodine
creates significant steric hindrance during the transmetalation step. Furthermore, the presence of a free carboxylic acid requires careful base selection to prevent catalyst poisoning or competitive decarboxylation.

This guide provides two validated workflows:

  • Protocol A (Robust): A cost-effective system for standard boronic acids using Pd(dppf)Cl

    
    .
    
  • Protocol B (High-Performance): A Buchwald-type system using SPhos for sterically demanding or electron-poor coupling partners.

Chemical Context & Mechanistic Insight

Substrate Analysis
  • Substrate: this compound

  • Electronic Effect: The -CF

    
     and -COOH groups deplete electron density from the arene, making the C–I bond weaker and facilitating rapid Oxidative Addition  to Pd(0).
    
  • Steric Effect: The -CF

    
     group (Van der Waals radius 
    
    
    
    2.2 Å, similar to an isopropyl group) sits ortho to the reaction site. This hinders the approach of the boronate species during Transmetalation .
  • Free Acid Handling: The carboxylic acid proton (

    
    ) will instantly neutralize one equivalent of base. Protocols must use excess base (
    
    
    
    equiv.) to generate the soluble carboxylate salt (
    
    
    ), which prevents the acid from protonating the active Pd-ligand complex.
Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical steric clash introduced by the trifluoromethyl group.

SuzukiMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Intermediate I: Oxidative Addition (Fast due to EWG) Pd0->OxAdd + Substrate Substrate Substrate: 3-Iodo-4-(CF3)benzoic acid Substrate->OxAdd BaseStep Base Activation: Formation of Pd-OH/Pd-OR OxAdd->BaseStep + Base (KOtBu/K2CO3) TransMet Intermediate II: Transmetalation (Rate Limiting due to ortho-CF3) BaseStep->TransMet + Boronic Acid Boronic Coupling Partner: Ar-B(OH)2 Boronic->TransMet RedElim Reductive Elimination (Yields Biaryl Product) TransMet->RedElim Isomerization Steric !! STERIC CLASH !! CF3 group hinders approach TransMet->Steric RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle of Suzuki coupling for ortho-CF3 substituted aryl iodides. Note the specific bottleneck at the transmetalation stage.

Experimental Protocols

Pre-Reaction Checklist
  • Inert Atmosphere: While Suzuki coupling is tolerant of trace moisture, the active Pd(0) species is oxygen-sensitive. All reactions should be run under Nitrogen or Argon.

  • Solvent Degassing: Sparge solvents with inert gas for 15 minutes prior to use.

  • Base Stoichiometry: Calculate base equivalents based on total acidic protons (1 for the benzoic acid + 1 for boronic acid activation).

Protocol A: The "Workhorse" Method (Pd(dppf)Cl )

Best for: Coupling with simple electron-rich or neutral aryl boronic acids.

Reagents:

  • Substrate: 1.0 equiv (e.g., 316 mg, 1.0 mmol)

  • Aryl Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl

    
    [1]·CH
    
    
    
    Cl
    
    
    (3–5 mol%)
  • Base: K

    
    CO
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Charge: To a reaction vial equipped with a stir bar, add this compound (1.0 mmol), aryl boronic acid (1.2 mmol), Pd(dppf)Cl

    
     (0.03 mmol), and K
    
    
    
    CO
    
    
    (3.0 mmol).
  • Purge: Seal the vial and purge with N

    
     for 5 minutes.
    
  • Solvent: Inject degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Reaction: Heat the mixture to 80°C for 4–12 hours. The reaction typically turns black (Pd precipitation) upon completion.

  • Workup (Acidic):

    • Cool to room temperature.[2][3]

    • Crucial Step: Acidify carefully with 1M HCl to pH

      
       3–4 to protonate the carboxylate product (ensure the product precipitates or partitions into organic phase).
      
    • Extract with Ethyl Acetate (3 x 10 mL).[4]

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
Protocol B: Sterically Demanding Method (Pd-SPhos)

Best for: Coupling with ortho-substituted boronic acids or when Protocol A fails due to steric bulk.

Rationale: The SPhos ligand (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) creates a highly active Pd catalyst that facilitates transmetalation even with the bulky ortho-CF


 group present [1].

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv

  • Catalyst Source: Pd

    
    (dba)
    
    
    
    (2 mol%) + SPhos (8 mol%)
    • Alternatively: Use precatalyst XPhos Pd G2 or SPhos Pd G2 (2-5 mol%)

  • Base: K

    
    PO
    
    
    
    (3.0 equiv)
  • Solvent: Toluene / Water (10:1) or n-Butanol (for higher T)

Procedure:

  • Catalyst Pre-formation (if using Pd2(dba)3): In the reaction vessel, mix Pd

    
    (dba)
    
    
    
    and SPhos in the solvent (Toluene) under N
    
    
    and stir at RT for 10 mins until the solution turns from dark purple to orange/brown.
  • Addition: Add the benzoic acid substrate, boronic acid, and solid K

    
    PO
    
    
    
    .
  • Reaction: Heat to 100°C for 2–6 hours.

  • Workup: Follow the acidic workup described in Protocol A.

Data & Optimization Guide

Solvent and Base Compatibility Table
VariableRecommendationNotes
Solvent Dioxane/H

O (4:1)
Standard. Excellent solubility for the carboxylate salt intermediate.
DMF/H

O
Use if substrate is insoluble in Dioxane. Requires extensive water wash to remove DMF.
Toluene/H

O
Best for SPhos/Buchwald ligands. Biphasic system protects catalyst.
Base K

CO

Standard. Mild, cheap. Requires heating.[4]
Cs

CO

Higher Reactivity. The "Cesium Effect" aids solubility in organic solvents. Use for difficult substrates.
K

PO

Best for anhydrous or low-water conditions (e.g., n-Butanol).
Troubleshooting Common Issues
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning by free acid.Increase base to 3.5 equiv. Ensure base is added before heating. Switch to Cs

CO

.
Protodeboronation Boronic acid instability.This is common with electron-poor boronic acids. Use excess boronic acid (2.0 equiv) or switch to a Potassium Trifluoroborate (Ar-BF

K)
salt.
Decarboxylation Loss of -COOH group.The electron-deficient ring facilitates decarboxylation at high temps (>110°C). Lower temp to 80°C and extend time.
Homocoupling Oxidant presence.Oxygen leak in the system. Ensure rigorous degassing.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Literature."

  • Goossen, L. J. "Palladium-catalyzed synthesis of biaryls from carboxylic acids." (Context on decarboxylative risks). Science, 2006.

  • Sigma-Aldrich. "Product Specification: 4-Iodo-3-(trifluoromethyl)benzoic acid." (For physical property verification).

(Note: While specific papers on "this compound" are rare, the protocols above are derived from the established reactivity profiles of ortho-substituted trifluoromethyl arenes and halobenzoic acids cited in references 1 and 2.)

Sources

Application Note: Optimizing Cross-Coupling Efficiency for Trifluoromethylated Aryl Iodides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The incorporation of trifluoromethyl (


) groups into drug candidates is a cornerstone of modern medicinal chemistry, utilized to modulate metabolic stability (

, lipophilicity) and protein binding affinity. However, the synthesis of these motifs via cross-coupling presents a unique paradox.

While the strong electron-withdrawing nature of the


 group activates the C–I bond for rapid oxidative addition  (OA), it simultaneously reduces the electron density at the metal center in the resulting Pd(II) intermediate. This can stabilize the intermediate to the point of stalling the catalytic cycle, particularly during transmetalation  (in Suzuki-Miyaura) or reductive elimination  (in Buchwald-Hartwig).

This Application Note provides validated protocols to overcome these electronic bottlenecks, ensuring high turnover numbers (TON) and suppressing common side reactions such as dehalogenation and nucleophilic aromatic substitution (


).

Mechanistic Workflow & Causality

To select the correct catalyst, one must visualize the specific electronic influence of the trifluoromethyl group on the catalytic cycle.

The "Electronic Trap"
  • Oxidative Addition (Fast): The electron-poor ring makes the C–I bond highly susceptible to Pd(0) insertion. This step is rarely rate-limiting for

    
    .
    
  • Transmetalation (Slow): The resulting

    
     complex is electrophilic. If the nucleophile (boronic acid/amine) is also electron-poor or sterically hindered, this step becomes sluggish.
    
  • Side Reaction Competition: Because the ring is electron-deficient, it is prone to direct nucleophilic attack (

    
    ) by bases or amines, bypassing the catalyst entirely to form unwanted regioisomers or byproducts.
    
Diagram: Catalytic Cycle & Electronic Influence

The following diagram illustrates the critical decision points where the


 group impacts reaction kinetics.

CatalyticCycle PreCat Pre-Catalyst (Pd(II) or Pd(0)) ActivePd Active Species Pd(0)L PreCat->ActivePd Activation OxAdd Oxidative Addition (Accelerated by CF3) ActivePd->OxAdd + Ar(CF3)-I PdII_Int Pd(II) Intermediate [L-Pd-Ar(CF3)-I] OxAdd->PdII_Int TransMet Transmetalation (Potential Bottleneck) PdII_Int->TransMet + Nucleophile (R-M) SNAr_Side SIDE REACTION: Direct SNAr Attack PdII_Int->SNAr_Side Base/Nuc Attack on Ring RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II)(Ar)(R) RedElim->ActivePd - Product

Figure 1: Catalytic cycle highlighting the acceleration of Oxidative Addition by the CF3 group and the risk of SNAr side reactions.

Protocol A: Suzuki-Miyaura Coupling (C–C Bond Formation)

For coupling


 with boronic acids, the choice of ligand dictates the stability of the active catalyst.
Recommended Catalyst Systems
ApplicationCatalystLigand ClassWhy?
Standard/Robust Pd(dppf)Cl₂·DCM Bidentate FerrocenylExcellent stability; the bite angle prevents rapid decomposition. Good for scale-up.
Challenging/Steric XPhos Pd G4 Dialkylbiaryl PhosphineBulky ligand facilitates transmetalation and reductive elimination, even with electron-poor substrates.
Detailed Methodology

Target: Coupling 4-iodo-benzotrifluoride with phenylboronic acid.

  • Preparation:

    • Charge a reaction vial with 4-iodo-benzotrifluoride (1.0 equiv, 1.0 mmol).

    • Add Phenylboronic acid (1.2 equiv, 1.2 mmol).

    • Add Base: Potassium Carbonate (

      
      )  (2.0 equiv). Note: Weaker bases like carbonate are preferred over alkoxides to minimize dehydrohalogenation.
      
    • Add Catalyst: Pd(dppf)Cl₂[1]·DCM (2 mol%).

  • Solvent System:

    • Add Toluene:Water (4:1 ratio) or 1,4-Dioxane:Water (4:1) .

    • Concentration: 0.2 M (5 mL total volume).

    • Degassing: Sparge with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of low-loading palladium catalysis.

  • Reaction:

    • Seal vial and heat to 80 °C for 4–12 hours.

    • Monitoring: Check TLC or LCMS. The starting iodide should disappear rapidly (<1 hr). If the intermediate persists, increase temperature to 100 °C to force transmetalation.

  • Workup:

    • Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black.

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)[2]

This is the most sensitive transformation. The electron-deficient ring makes the substrate a prime target for background


 reactions, where the amine attacks the ring directly, displacing the iodide without the catalyst. This often leads to poor regioselectivity if other halogens are present.
Recommended Catalyst Systems
ApplicationCatalystLigand ClassWhy?
Primary Amines BrettPhos Pd G4 Bulky Biaryl PhosphinePrevents catalyst poisoning by primary amines; highly active to outcompete

.
Secondary Amines RuPhos Pd G4 Bulky Biaryl PhosphineThe "Gold Standard" for secondary amines; extremely efficient reductive elimination.
Detailed Methodology

Target: Coupling 4-iodo-benzotrifluoride with Morpholine (Secondary Amine).

  • Preparation:

    • Charge vial with 4-iodo-benzotrifluoride (1.0 equiv).

    • Add Morpholine (1.2 equiv).

    • Add Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv).

      • Critical: If the substrate contains base-sensitive groups (e.g., esters), switch to

        
         .
        
    • Add Catalyst: RuPhos Pd G4 (1–2 mol%).

  • Solvent System:

    • Add anhydrous THF or Toluene .

    • Concentration: 0.2 M.

    • Strict Anaerobic Conditions: This cycle is sensitive to

      
      . Use a glovebox or strict Schlenk line technique.
      
  • Reaction:

    • Heat to 60–80 °C .

    • Note: Do not overheat (>100 °C) initially. Higher temperatures favor the background

      
       reaction. The catalyst should work efficiently at moderate temperatures.
      
  • Workup:

    • Quench with water. Extract with EtOAc.

    • Purification: Amine products can streak on silica. Add 1% Triethylamine (TEA) to your eluent during flash chromatography.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Conversion Catalyst death due to stable Pd(II) intermediate.Switch to XPhos or BrettPhos . These ligands are bulky and force the reductive elimination step.
Homocoupling (Ar-Ar) Presence of Oxygen or excess Boronic Acid disproportionation.Degas solvents more rigorously. Switch solvent to DME/Water .
De-iodination (Ar-H)

-Hydride elimination from solvent or amine.
Avoid isopropanol (H-donor). Use Toluene or Dioxane .[2] Lower the reaction temperature.
Regioisomers Background

reaction.
Lower temperature. Increase catalyst loading to make the catalytic pathway faster than the background thermal pathway.

References

  • Mechanistic Studies on Oxidative Addition

    • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions.[3][4] Chemical Science, 2022.[4]

  • Suzuki-Miyaura Conditions

    • Suzuki-Miyaura Cross-Coupling: The reaction of organoboron reagents with organic halides.[5][6] Organic Chemistry Portal.[7][8]

  • Buchwald-Hartwig Protocols

    • Buchwald-Hartwig Cross Coupling Reaction: Palladium-catalyzed synthesis of aryl amines.[2][9] Organic Chemistry Portal.[7][8]

    • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases.[2][4] Journal of the American Chemical Society.

  • Catalyst Selection Guides

    • Sigma-Aldrich Buchwald-Hartwig Cross-Coupling Reaction Guide.

Sources

Scale-up synthesis of 3-Iodo-4-(trifluoromethyl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Development & Scale-Up of 3-Iodo-4-(trifluoromethyl)benzoic Acid

Executive Summary & Strategic Rationale

Target Molecule: this compound CAS: 57523-09-4 Primary Application: Critical intermediate for Suzuki-Miyaura cross-couplings in the synthesis of kinase inhibitors and metabolically stable biaryl scaffolds.

The Scale-Up Challenge: Synthesizing polysubstituted arenes with both electron-withdrawing groups (EWG) and specific regiochemistry presents a classic "chemoselectivity vs. reactivity" paradox.

  • Direct Iodination (Not Recommended): Direct electrophilic iodination of 4-(trifluoromethyl)benzoic acid is kinetically inhibited by two strong EWGs (

    
     and 
    
    
    
    ). Forcing conditions (e.g.,
    
    
    ) often lead to poor conversion or inseparable mixtures of 2-iodo and 3-iodo isomers.
  • The Sandmeyer Route (Recommended): This protocol utilizes the Sandmeyer reaction starting from 3-amino-4-(trifluoromethyl)benzoic acid. This route guarantees regiochemical fidelity (the iodine enters exactly where the amine was) and avoids heavy metal waste by utilizing a Copper-Free Iodination variant.

Reaction Mechanism & Critical Control Points

The selected pathway involves the formation of a diazonium salt followed by a Single Electron Transfer (SET) iodination. Unlike chloro- or cyano-Sandmeyer reactions, iodination does not require a Copper(I) catalyst, significantly simplifying downstream purification and waste management.

ReactionPathway SM 3-Amino-4-(trifluoromethyl) benzoic acid Acid HCl / H2SO4 (Protonation) SM->Acid NaNO2 NaNO2 (aq) (Nitrosation) Acid->NaNO2 Diazo [Ar-N2]+ Cl- (Diazonium Salt) NaNO2->Diazo Radical [Ar•] + [I•] (Radical Pair) Diazo->Radical SET (Oxidation of I-) Gas N2 (Gas) (Irreversible Loss) Diazo->Gas Decomposition KI KI (aq) (Iodine Source) Product 3-Iodo-4-(trifluoromethyl) benzoic acid Radical->Product Recombination

Figure 1: Mechanistic pathway for the Copper-Free Sandmeyer Iodination. Note the radical recombination step which drives the reaction without Cu catalysis.

Detailed Scale-Up Protocol

Scale: 100 g Input (Scalable to kg) Yield Target: 85-92% Purity Target: >98% (HPLC)

Materials & Stoichiometry
ReagentEquiv.[1][2]RoleCritical Note
3-Amino-4-(trifluoromethyl)benzoic acid 1.0SMPurity >97% essential to avoid tar.
Sulfuric Acid (2M to 6M) 5.0Solvent/AcidMaintains solubility of the zwitterionic SM.
Sodium Nitrite (

)
1.1 - 1.2DiazotizationUse as 30% aq. solution. Exothermic.
Potassium Iodide (KI) 1.5 - 2.0NucleophileExcess required to drive SET mechanism.
Urea Cat.ScavengerDestroys excess

before KI addition.
Step-by-Step Methodology

Phase 1: Diazotization (The "Cold" Phase)

  • Reactor Setup: Equip a 2L jacketed reactor with an overhead mechanical stirrer (high torque), internal temperature probe, and a pressure-equalizing addition funnel. Connect a gas outlet to a scrubber (to manage

    
     traces).
    
  • Slurry Formation: Charge water (400 mL) and concentrated

    
     (calculated to achieve ~2.5M concentration). Cool to 0°C.
    
  • Addition: Add 3-Amino-4-(trifluoromethyl)benzoic acid (100 g) portion-wise. Note: The amine may not fully dissolve immediately; a fine suspension is acceptable.

  • Nitrosation: Prepare a solution of

    
     (1.2 equiv) in water.[1] Add this solution dropwise  over 45 minutes, maintaining internal temperature < 5°C .
    
    • Why? Rapid addition causes localized heating and decomposition of the diazonium salt to phenols (side product).

  • Clarification: Stir at 0°C for 30 minutes. The solution should become clear or translucent yellow.

  • Quench: Add urea (approx. 1-2 g) to destroy excess nitrous acid. Verify with starch-iodide paper (Paper should not turn instantly black after urea treatment).

Phase 2: Iodination (The "Gas Evolution" Phase)

  • Reagent Prep: Dissolve Potassium Iodide (KI, 1.5 equiv) in water (200 mL).

  • Controlled Addition: Add the cold diazonium solution into the KI solution (or add KI solution to the reactor) slowly.

    • Warning: Massive evolution of

      
       gas will occur. Ensure reactor venting is wide open.
      
    • Observation: The mixture will turn dark brown/purple due to the formation of transient

      
       and iodine radicals.
      
  • Thermal Ramp: Once addition is complete and gas evolution subsides, slowly warm the reactor to 60°C for 1 hour to ensure complete conversion.

Phase 3: Workup & Purification (The "Purge" Phase)

  • Iodine Quench: Cool to room temperature. Add saturated Sodium Bisulfite (

    
    ) solution until the dark purple iodine color fades to a tan/yellow precipitate.
    
  • Filtration: Filter the crude solid. Wash with water (

    
    ).
    
  • Acid-Base Purification (Self-Validating Step):

    • Dissolve the wet cake in 1M NaOH (The product is an acid; it will dissolve).

    • Filter off any insoluble impurities (tar/byproducts).

    • Slowly acidify the filtrate with HCl to pH 1-2. The pure product will reprecipitate as a white/off-white solid.

  • Drying: Dry in a vacuum oven at 45°C with a nitrogen bleed.

Safety & Hazard Management

Handling diazonium salts on a large scale requires strict adherence to thermal limits.[3]

SafetyLogic Start Start Process TempCheck Is Temp < 5°C? Start->TempCheck VentCheck Is Vent Open? TempCheck->VentCheck Yes Stop STOP: Cool Down TempCheck->Stop No StarchTest Starch-Iodide Test (Excess HNO2?) VentCheck->StarchTest Yes Explosion Risk of Rapid Decomposition VentCheck->Explosion No (Pressure Buildup) Proceed Proceed to Addition StarchTest->Proceed Negative Quench Add Urea StarchTest->Quench Positive (Blue) Quench->StarchTest

Figure 2: Safety Logic Gate for Diazotization Scale-Up.

Key Safety Parameters:

  • Thermal Runaway: Diazonium salts of benzoic acids are generally more stable than alkyl diazoniums, but temperatures >15°C during formation can trigger rapid decomposition.

  • Nitrogen Asphyxiation: The reaction generates 1 mole of

    
     gas per mole of reactant. On a 1kg scale, this is ~24 liters of gas. Ensure high-flow exhaust.
    

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield (<70%) Incomplete diazotization or decomposition.Ensure temperature <5°C during

addition.[4][3][5] Check starch-iodide endpoint.[5]
Product is Pink/Purple Trapped Iodine (

).
Wash final solid with dilute Sodium Thiosulfate or Bisulfite during filtration.
Sticky/Tar Formation Polymerization of diazo species.Avoid "starving" the reaction; ensure adequate agitation. Use the Acid-Base purification step to remove tars.
Regioisomer Contamination Impure Starting Material.Verify SM purity by LCMS. The Sandmeyer reaction retains the SM regiochemistry; it does not rearrange.

References

  • Sandmeyer Reaction Mechanisms & Scale-Up

    • Organic Process Research & Development, "Scale-Up of Diazonium Salts and Azides." (2022).

  • Iodination Specifics (Copper-Free)

    • Organic Chemistry Portal, "Sandmeyer Reaction and Iodination Protocols."

  • Safety of Diazonium Salts

    • Sheng, M., et al. "Reactive chemical hazards of diazonium salts."[3][5] Journal of Loss Prevention in the Process Industries (2015).[3] [3]

  • Purification Strategies

    • The Royal Society of Chemistry, "Separation and Purification of Organic Compounds."

Sources

Use of 3-Iodo-4-(trifluoromethyl)benzoic acid as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Anchor and Hook" Strategy

3-Iodo-4-(trifluoromethyl)benzoic acid (CAS 115754-21-7) represents a high-value scaffold in medicinal chemistry, functioning as a dual-purpose building block. Its structural utility is defined by two distinct features:

  • The "Anchor" (

    
     at C4):  A metabolically stable, lipophilic moiety that modulates pharmacokinetics (PK) and blocks metabolic "soft spots" (para-oxidation).
    
  • The "Hook" (Iodine at C3): A highly reactive handle for palladium-catalyzed cross-coupling, allowing for the rapid construction of biaryl libraries.

This guide details the strategic application of this molecule in synthesizing kinase inhibitors and GPCR ligands, providing robust, self-validating protocols for its incorporation into drug candidates.

Chemical Profile & Reactivity Landscape[1]

Physicochemical Properties
PropertyDataRelevance in Drug Design
Formula

Core scaffold
MW 316.02 g/mol Fragment-based drug design (FBDD) compliant
ClogP ~3.2Increases membrane permeability
pKa ~3.5 (Acid)Stronger acid than benzoic acid (due to

/I EWG effect)
Leaving Group Iodine (

)
Excellent for oxidative addition (Pd) vs. Br/Cl
Reactivity Map (Graphviz Visualization)

The following diagram illustrates the orthogonal reactivity of the scaffold, allowing for sequential functionalization without cross-interference.

ReactivityMap Scaffold 3-Iodo-4-(trifluoromethyl) benzoic acid Acid Carboxylic Acid (C1) (Amide Coupling / Esterification) Scaffold->Acid Iodine Iodine (C3) (Suzuki/Sonogashira Coupling) Scaffold->Iodine CF3 Trifluoromethyl (C4) (Metabolic Block / Lipophilicity) Scaffold->CF3 Peptidomimetics Peptidomimetics Acid->Peptidomimetics HATU/EDC Biaryl Motifs Biaryl Motifs Iodine->Biaryl Motifs Pd-Catalysis ADME Optimization ADME Optimization CF3->ADME Optimization t1/2 Extension

Figure 1: Orthogonal reactivity profile. The C3-Iodine allows for carbon-carbon bond formation, while the C1-Acid serves as a linker to the rest of the pharmacophore.

Application Note: Robust Biaryl Synthesis (Suzuki-Miyaura)

The Challenge: Catalyst Poisoning

Direct Suzuki coupling of free carboxylic acids can be problematic due to:

  • Catalyst Poisoning: The carboxylate anion can coordinate to the Palladium center, inhibiting the catalytic cycle.

  • Solubility: Free acids often require highly polar solvents that may not be compatible with non-polar boronic esters.

The Solution: The "Protect-Couple-Deprotect" Strategy

To ensure high yields (>85%) and reproducibility, it is recommended to convert the acid to a methyl ester prior to cross-coupling.

Detailed Protocol
Step 1: Methyl Ester Formation (Protection)
  • Reagents: this compound (1.0 equiv),

    
     (2.0 equiv), MeOH (Solvent).
    
  • Procedure:

    • Dissolve the acid in anhydrous MeOH (0.5 M).

    • Cool to 0°C. Dropwise add thionyl chloride (

      
      ).
      
    • Reflux for 3 hours. Monitor by TLC (Acid disappears, less polar spot appears).

    • Concentrate in vacuo to yield the methyl ester quantitatively.

Step 2: Suzuki-Miyaura Cross-Coupling
  • Rationale: The iodine atom undergoes rapid oxidative addition. We use a mild base and a phosphine ligand optimized for electron-deficient aryl halides.

  • Reagents:

    • Methyl 3-iodo-4-(trifluoromethyl)benzoate (1.0 equiv)

    • Aryl Boronic Acid (

      
      ) (1.2 equiv)
      
    • Catalyst:

      
       (3-5 mol%) — Chosen for resistance to air/moisture.
      
    • Base:

      
       (3.0 equiv) — Anhydrous conditions preferred to prevent hydrolysis.
      
    • Solvent: 1,4-Dioxane / Water (9:1).

  • Procedure:

    • Charge a reaction vial with the ester, boronic acid, base, and catalyst.

    • Evacuate and backfill with Nitrogen (

      
      ) three times (Critical for Pd cycle).
      
    • Add degassed solvent.

    • Heat to 90°C for 4–12 hours.

    • Validation: Monitor LCMS for the mass of the biaryl product (

      
      ).
      
    • Workup: Filter through Celite, dilute with EtOAc, wash with brine. Purify via flash chromatography.

Step 3: Hydrolysis (Deprotection)
  • Reagents: LiOH (3.0 equiv), THF/Water (1:1).

  • Procedure: Stir at RT for 2 hours. Acidify with 1M HCl to precipitate the functionalized biaryl acid.

Application Note: Late-Stage Amide Diversification

Once the biaryl core is established, the carboxylic acid is regenerated for library generation via amide coupling.

Experimental Workflow
  • Activation: Dissolve the biaryl acid in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to form the active ester.

    • Note: HATU is preferred over EDC/HOBt for electron-deficient benzoic acids to prevent racemization (if chiral amines are used) and ensure complete conversion.

  • Coupling: Add the amine (

    
    , 1.1 equiv).
    
  • Reaction: Stir at RT for 2–16 hours.

  • Purification: For library scale, use preparative HPLC (Reverse Phase).

Workflow Visualization

Workflow Start Start: 3-Iodo-4-(CF3) benzoic acid Step1 1. Methylation (Protection) Start->Step1 Step2 2. Suzuki Coupling (Ar-B(OH)2 + Pd) Step1->Step2 Biaryl Formation Step3 3. Hydrolysis (LiOH) Step2->Step3 Step4 4. Amide Coupling (HATU + Amines) Step3->Step4 Library Div. End Final Drug Candidate Step4->End

Figure 2: The "Protect-Couple-Deprotect" workflow ensures the carboxylic acid does not interfere with the Palladium catalyst during the critical C-C bond formation step.

Strategic Context in Drug Design

Bioisosterism and Metabolic Stability

The 4-trifluoromethyl group is not merely a decoration; it is a strategic tool.

  • Metabolic Blocking: In many drug scaffolds, the para-position of a phenyl ring is susceptible to CYP450-mediated hydroxylation. Replacing a Hydrogen or Methyl with

    
     blocks this metabolic route, significantly extending half-life (
    
    
    
    ).
  • Electronic Tuning: The electron-withdrawing nature of the

    
     and Iodine groups makes the benzoic acid moiety more acidic (
    
    
    
    ) compared to unsubstituted benzoic acid (
    
    
    ). This influences the hydrogen-bond donating capability of amides derived from this acid.
Case Study Relevance

While specific proprietary drugs using exactly this starting material are often protected by trade secrets, the 3-substituted-4-(trifluoromethyl)phenyl motif is ubiquitous in FDA-approved drugs.

  • Analogs: Similar building blocks are used in the synthesis of Potassium Channel Openers (e.g., for epilepsy treatment) where the electronic character of the ring is critical for channel binding [1].

  • General Class: The scaffold mimics the substitution patterns found in androgen receptor modulators (e.g., Enobosarm analogs) and kinase inhibitors where the "ortho-substituent" (the iodine-derived group) forces the ring into a specific twist, locking the bioactive conformation [2].

References

  • National Institutes of Health (NIH). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Iodo-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-3I4TFBA-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the Technical Support Center. This guide addresses the purification of 3-Iodo-4-(trifluoromethyl)benzoic acid (CAS: 1034690-61-3). This compound is a critical intermediate, often used in Suzuki-Miyaura cross-coupling reactions for drug discovery. Its purification presents unique challenges due to the competing lipophilicity of the trifluoromethyl (


) and iodo groups against the hydrophilicity of the carboxylic acid.

Our protocols prioritize Acid-Base Extraction as the primary purification vector, followed by Recrystallization for polishing. Flash chromatography is reserved as a contingency for regioisomer separation.

Module 1: The "Triage" – Acid-Base Extraction

The Principle: The electron-withdrawing nature of the


 (para) and Iodine (meta) groups increases the acidity of the benzoic acid core (estimated pKa ~3.0–3.4) compared to unsubstituted benzoic acid.[1] However, these groups also significantly increase lipophilicity, which can cause the sodium salt to partition poorly into the aqueous phase if the organic solvent is too non-polar.
Standard Operating Procedure (SOP)
  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as emulsions are more common with fluorinated species in chlorinated solvents.

  • Iodine Scavenging (Critical): If the solution is pink/purple, wash with 10% Sodium Thiosulfate (

    
    )  to remove free iodine.
    
  • Extraction: Extract with saturated Sodium Bicarbonate (

    
    )  or 1M NaOH .
    
    • Note: The sodium salt of this compound may form a "soapy" interface.

  • Precipitation: Acidify the aqueous layer carefully with 2M HCl to pH 1–2.

  • Filtration: Collect the precipitate.

Troubleshooting Diagram: Extraction Logic

ExtractionLogic Start Crude Mixture in Organic Solvent ColorCheck Is solution Pink/Purple? Start->ColorCheck ThioWash Wash w/ Na2S2O3 ColorCheck->ThioWash Yes BaseExt Extract w/ 1M NaOH ColorCheck->BaseExt No ThioWash->BaseExt PhaseCheck Where is the Product? BaseExt->PhaseCheck AqLayer Aqueous Layer (Salt Form) PhaseCheck->AqLayer Target (Salt) OrgLayer Organic Layer (Impurities) PhaseCheck->OrgLayer Non-acidic Impurities Acidify Acidify to pH 1 with HCl AqLayer->Acidify Precipitate Collect Solid Acidify->Precipitate

Figure 1: Decision logic for the initial workup and iodine scavenging.

Module 2: Recrystallization (The Gold Standard)

The Principle: Fluorinated aromatics often exhibit "oiling out" (liquid-liquid phase separation) rather than crystallization because the melting point is depressed by impurities. To combat this, we use a solvent pair system where the compound is soluble in the hot "good" solvent but insoluble in the "bad" solvent.

Recommended Solvent Systems
Solvent SystemRatio (v/v)Application CaseRisk Factor
Ethanol / Water 1:1 to 1:3General purification. Best for removing inorganic salts.High risk of oiling out if water added too fast.
EtOAc / Heptane 1:2 to 1:5Removal of non-polar organic impurities.Low risk. Preferred for scale-up.
Toluene SingleHigh-purity polishing.Requires high heat (BP 110°C).
Recrystallization Protocol (EtOAc/Heptane)
  • Dissolve: Place crude solid in a flask. Add minimum hot EtOAc (approx. 60-70°C) until dissolved.

  • Filter: Perform a hot filtration if insoluble black specks (Pd catalyst) are present.

  • Seed: Allow to cool slightly. If you have pure crystals, add a "seed" crystal now.

  • Precipitate: Add hot Heptane dropwise until persistent cloudiness appears.

  • Crystallize: Allow to cool to room temperature slowly (wrap flask in foil/towel). Then cool to 0°C.

  • Harvest: Filter and wash with cold Heptane.

Module 3: Frequently Asked Questions (FAQs)

Q1: My product is "oiling out" as a sticky gum instead of crystals. How do I fix this?

Diagnosis: This is classic behavior for trifluoromethyl-benzoic acids. It occurs when the solution enters the "metastable zone" where liquid-liquid separation is energetically favored over nucleation. The Fix:

  • Re-heat the mixture until the oil dissolves back into a clear solution.

  • Add a small amount of the polar solvent (e.g., Ethanol or EtOAc) to change the composition.

  • Seed it. Scratch the glass wall with a glass rod or add a seed crystal.

  • Slow Down. Cool the flask in a warm water bath that naturally cools down, rather than plunging it into ice.

Q2: I see a persistent pink/violet color in my final white solid.

Diagnosis: Trace Iodine (


) entrapment. Iodine has high affinity for the lipophilic 

pockets in the crystal lattice. The Fix:
  • Do not recrystallize yet. Redissolve in EtOAc and wash vigorously with saturated Sodium Bisulfite (

    
    )  or Thiosulfate.
    
  • The aqueous layer must remain colorless. If it turns yellow/brown, repeat the wash.

  • Only proceed to recrystallization once the organic layer is pale yellow or colorless.

Q3: I suspect I have the 2-iodo regioisomer. Can I separate it?

Diagnosis: In direct iodination of 4-(trifluoromethyl)benzoic acid, the 2-position is sterically hindered but electronically activated. The 3-isomer (target) is usually major, but the 2-isomer can exist [1]. The Fix:

  • Recrystallization: Isomers often have distinct crystal packing. Toluene recrystallization is often superior for separating regioisomers of halo-benzoic acids.

  • Chromatography: If recrystallization fails, use Flash Column Chromatography.

    • Stationary Phase: Silica Gel (acid-washed preferred).

    • Mobile Phase: Hexanes:EtOAc (start 95:5, gradient to 70:30) + 1% Acetic Acid .

    • Why Acetic Acid? It suppresses the ionization of the benzoic acid on the silica, preventing "streaking" (tailing) and allowing sharper peak resolution.

Module 4: Analytical Verification

Before releasing the batch, verify purity using these metrics.

Verification Logic Diagram

Verification Sample Purified Solid NMR 1H NMR (DMSO-d6) Sample->NMR Check Regioisomer LCMS LC-MS (ESI-) Sample->LCMS Check Mass (316) MP Melting Point Sample->MP Range Check Result Result NMR->Result Distinct splitting pattern

Figure 2: Analytical workflow. Note: 1H NMR is the definitive method for distinguishing the 3-iodo (unsymmetrical splitting) from 2-iodo isomers.

Expected Data:

  • 1H NMR: Look for the specific coupling of the aromatic protons. The proton adjacent to the Iodine and

    
     will show distinct splitting compared to the 2-iodo isomer.
    
  • Mass Spec: Molecular ion

    
     = 314.9 (approx).
    
  • Melting Point: Literature suggests analogs melt >180°C. A sharp range (<2°C) indicates high purity [2].

References

  • PubChem. 3-Iodo-5-(trifluoromethyl)benzoic acid (Analogous Chemistry).[2] National Library of Medicine. Available at: [Link]

Sources

Technical Support Center: Suzuki Coupling of Trifluoromethylated Aryl Iodides

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide addresses the specific challenges of using Trifluoromethylated Aryl Iodides in Suzuki-Miyaura cross-coupling.

Topic: Troubleshooting Side Reactions & Optimization Audience: Senior Chemists, Process Development Scientists Content ID: TS-SUZ-CF3-001

Executive Summary: The "Fast-Start, Slow-Finish" Paradox

Coupling trifluoromethylated aryl iodides (


) presents a unique kinetic landscape. The strongly electron-withdrawing 

group (Hammett

) significantly lowers the energy barrier for Oxidative Addition (OA) , making the initial activation of the C-I bond extremely rapid.

However, this creates a "bottleneck" risk. If the subsequent Transmetallation (TM) step is slow—due to steric hindrance (e.g., ortho-substitution) or low nucleophilicity of the boronic acid—the highly reactive


 intermediate accumulates. This "stalled" intermediate is prone to scavenging protons or disproportionating, leading to the two most common failure modes: Hydrodehalogenation  and Homocoupling .

Diagnostic & Troubleshooting Guide

Issue 1: Hydrodehalogenation (The "Reduction" Product)

Symptom: You observe the formation of


 instead of the desired biaryl product. The starting iodide is consumed, but mass balance is lost to the reduced arene.
Root Cause Mechanistic Insight Corrective Action
Protodehalogenation The electron-deficient

species is highly electrophilic. In the presence of alcohols (solvents) or trace water, it undergoes

-hydride elimination or direct protonolysis.
Switch Solvent: Move from alcoholic solvents (MeOH, EtOH) to aprotic polar systems like THF , Dioxane , or Toluene .
"Stalled" Transmetallation Fast OA consumes the catalyst, but the boronic acid fails to transmetallate quickly enough, leaving the Pd-intermediate vulnerable.Boost TM Rate: Use base activation .[1] Switch to stronger bases (e.g.,

or

) or add water (5-10% v/v) to form the reactive boronate species

.
Hydride Source Contamination Amine bases (e.g.,

) or solvents can act as hydride donors via

-H elimination.
Eliminate Hydride Donors: Use inorganic bases exclusively. Avoid primary/secondary alcohols.
Issue 2: Homocoupling (The "Dimer" Product)

Symptom: Formation of


 (Ullmann-type) or 

(Boronic acid dimer).
Root Cause Mechanistic Insight Corrective Action
Oxygen Leak

promotes the re-oxidation of Pd(0) or direct oxidation of boronic acids, leading to homocoupling.
Rigorous Degassing: Do not rely on simple purging. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous argon sparging for >15 mins.
Disproportionation Two molecules of

can disproportionate to form

and

if the catalytic cycle stalls.
Ligand Selection: Use bulky, electron-rich phosphines (e.g., SPhos , XPhos ) to stabilize the monomeric Pd species and accelerate TM.
Issue 3: Regio-Electronic Stalling (Ortho-CF3 Effects)

Symptom: Low conversion despite high catalyst loading. The starting material remains unreacted or slowly decomposes.

Technical Analysis: An ortho-CF3 group imposes severe steric penalty (A-value


 2.1, similar to an isopropyl group) and electronically deactivates the Pd center, making the coordination of the incoming boronate difficult.

Recommended Protocol Adjustment:

  • Catalyst: Switch to Pd-PEPPSI-IPr or Buchwald G3 Precatalysts (e.g., XPhos Pd G3). These NHC or bulky phosphine ligands create a large "pocket" that accommodates the steric bulk.

  • Temperature: Increase reaction temperature to 80–100°C to overcome the activation energy barrier for TM.

Visualizing the Failure Pathways

The following diagram illustrates the "Leaky Catalytic Cycle" specific to electron-deficient aryl iodides.

Suzuki_Side_Reactions Start Ar(CF3)-I (Substrate) OxAdd Oxidative Addition (OA) (Fast for Ar-CF3) Start->OxAdd + Pd(0) Pd0 Pd(0) Active Catalyst Intermed Intermediate A [Ar(CF3)-Pd(II)-I] OxAdd->Intermed Hydro SIDE REACTION: Hydrodehalogenation (Product: Ar-H) Intermed->Hydro + H-Source (Solvent/Base) (If TM is slow) Homo SIDE REACTION: Homocoupling (Product: Ar-Ar) Intermed->Homo Disproportionation (If TM is slow) TransMet Transmetallation (TM) (Rate Limiting Step) Intermed->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination (RE) TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product (Ar-Ar') RedElim->Product

Caption: Figure 1. The "Leaky" Catalytic Cycle. Fast oxidative addition of Ar(CF3)-I creates a bottleneck at Transmetallation, allowing competitive side reactions (Red) to dominate if conditions are not optimized.

Validated Experimental Protocol

Protocol ID: EXP-SUZ-OPT-04 Objective: Coupling of sterically hindered/electron-deficient ortho-CF3 aryl iodides.

Materials
  • Substrate: 1.0 equiv o-CF3-Aryl Iodide

  • Partner: 1.5 equiv Aryl Boronic Acid (or Pinacol Ester)

  • Catalyst: 2 mol% Pd(OAc)2 + 4 mol% SPhos (or 2 mol% SPhos Pd G3 )

  • Base: 3.0 equiv K3PO4 (finely ground)

  • Solvent: Toluene:Water (10:1 ratio) - Biphasic system is crucial for solubilizing inorganic base without promoting protolysis.

Step-by-Step Methodology
  • Pre-Complexation (Skip if using G3 precatalyst): In a reaction vial, dissolve Pd(OAc)2 and SPhos in dry Toluene. Stir at RT for 10 mins to form the active catalytic species (Solution turns from orange to yellow/pale).

  • Loading: Add the Aryl Iodide, Boronic Acid, and solid K3PO4 to the vial.

  • Degassing (CRITICAL):

    • Seal the vial with a septum.

    • Insert a long needle connected to Argon/Nitrogen into the solution (subsurface).

    • Insert a short vent needle.

    • Sparge vigorously for 15 minutes . Note: Simply purging the headspace is insufficient.

  • Reaction: Add degassed Water via syringe. Heat the block to 80°C with vigorous stirring (1000 rpm).

    • Why Water? A small amount of water is essential to form the reactive boronate species (

      
      ) which transmetallates significantly faster than the neutral boronic acid.
      
  • Monitoring: Check via LCMS at 1 hour.

    • Checkpoint: If Ar-I is consumed but Ar-H (reduction) is >10%, lower the temperature to 60°C and increase boronic acid loading.

References

  • Mechanistic Overview of Side Reactions: Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. [Link]

  • Hydrodehalogenation Mechanisms: Ahmadi, Z., & McIndoe, J. S. (2013).[2] A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications.[3] [Link]

  • Steric Hindrance & Ligand Design: Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers.[4] [Link]

  • Boronic Acid Homocoupling: Adamo, C., et al. (2006).[5] Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids. [Link]

Sources

Technical Support Guide: Stability & Handling of 3-Iodo-4-(trifluoromethyl)benzoic acid

[1]

Topic: Stability, Reactivity, and Troubleshooting for 3-Iodo-4-(trifluoromethyl)benzoic acid CAS: 1034690-61-3 Molecular Formula:

MW:12

Introduction: The "Scaffold" Perspective

As a Senior Application Scientist, I often see researchers treat This compound as just another building block. This is a mistake. This molecule is a "push-pull" system: the electron-withdrawing trifluoromethyl (

protodehalogenationphotolytic degradation1

This guide moves beyond basic MSDS data to address the practical stability issues you will encounter during synthesis, particularly in cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and functional group interconversions.

Module 1: Storage & Pre-Reaction Handling

Current Status: Stable solid, but environmentally sensitive.[2]

Critical Stability Factors
ParameterStability ConcernTechnical Recommendation
Light High Risk. The C-I bond is weak (

50-60 kcal/mol).[1][2] Prolonged exposure to ambient lab light (UV/Blue spectrum) causes homolytic cleavage, turning the white powder yellow/pink (iodine liberation).[1][2]
Store in amber vials wrapped in foil. If the solid is pink, recrystallize before use (Trace

poisons Pd-catalysts).[1][2]
Moisture Low Risk. The

group adds hydrophobicity, making it less hygroscopic than unsubstituted benzoic acid.[1][2]
Store in a desiccator.[1][2] Standard ambient humidity is generally acceptable for short periods.[1][2]
Air/Oxidation Stable. The ring is electron-poor, making it resistant to oxidative degradation under storage conditions.[1][2]No inert atmosphere required for storage, but required for reaction.

Module 2: Reaction Stability (The "De-Iodination" Trap)

The Problem: Users frequently report obtaining 4-(trifluoromethyl)benzoic acid (Mass: 190.[1][2]1) instead of the coupled product during Suzuki or Buchwald couplings. The Cause: Protodehalogenation .[1][2] The electron-withdrawing

1

1
Troubleshooting Guide: Preventing De-iodination

Q: Why is my iodine disappearing before the coupling happens? A: You are likely using a "hydride-donor" solvent or base.[1][2]

  • Avoid: Primary/Secondary alcohols (MeOH, EtOH, IPA) as co-solvents.[1][2]

  • Avoid: Bases with

    
    -hydrogens (e.g., Triethylamine, Diisopropylamine) at high temperatures (
    
    
    ).[1][2]
  • Mechanism: The Pd(II)-Ar species undergoes

    
    -hydride elimination from the alkoxide/amine, followed by reductive elimination of Ar-H.[1][2]
    

Q: What is the "Safe" Protocol for Suzuki Coupling this substrate? A: Use the "Anhydrous/Non-Protic" approach or the "Two-Phase" approach.[1][2]

Optimized Protocol: Suzuki-Miyaura Coupling
  • Solvent: Use Toluene/Water (4:1) or Dioxane/Water .[1][2] Avoid DMF if possible (DMF decomposes to dimethylamine, a hydride source).[1][2]

  • Base: Use Inorganic Bases:

    
     (preferred) or 
    
    
    .[1][2] Avoid organic amines.[1][2]
  • Catalyst: Use bulky, electron-rich ligands to accelerate transmetallation over side reactions.[1][2]

    • Recommended:

      
       or XPhos Pd G2.[1][2]
      
    • Avoid:

      
       (often too slow for this sterically crowded, electron-poor system).[1][2]
      
Visualizing the Failure Mode (Protodehalogenation)

Gcluster_0Desired Pathwaycluster_1FAILURE MODE: ProtodehalogenationStartStart Material(Ar-I)OxAddOxidative Addition[L-Pd(II)-Ar-I]Start->OxAddTransMetTransmetallation(+ Boronic Acid)OxAdd->TransMetHydrideSpeciesH-Pd(II)-ArOxAdd->HydrideSpecies Ligand Exchange(Slow Transmetallation)ProductCoupled Product(Ar-Ar')TransMet->ProductHydrideSourceHydride Source(Alcohol/DMF/Amine)HydrideSource->HydrideSpeciesSideProductSide Product(Ar-H)[De-iodinated]HydrideSpecies->SideProduct Reductive Elimination

Figure 1: Mechanistic pathway showing how slow transmetallation leads to the "De-iodinated" side product (Ar-H) in the presence of hydride sources.[1]

Module 3: Functional Group Compatibility

Q: Can I esterify the carboxylic acid without losing the iodine? A: Yes, but avoid harsh reducing conditions.[1][2]

  • Safe:

    
     in MeOH (0°C to RT).[1][2] The ring is stable to acid chlorides.[1]
    
  • Safe:

    
     (Trimethylsilyldiazomethane) in Methanol/Benzene.[1][2]
    
  • Risky:

    
     reduction. This will likely reduce the iodine (hydrodehalogenation) before or alongside the acid reduction.[1] If you need the benzyl alcohol, reduce the ester with 
    
    
    or DIBAL-H at low temp (-78°C).[1][2]

Q: Is the


 group stable to hydrolysis?A:12

  • Exception: Extremely strong bases (e.g.,

    
    ) or forcing conditions with alkoxides at high temperatures (>120°C) can trigger a haloform-type hydrolysis, converting 
    
    
    to a carboxylate (yielding a phthalic acid derivative).[1][2]
  • Rule of Thumb: Keep reaction temperatures below 100°C when using strong alkoxide bases (

    
    , 
    
    
    ).[1][2]

Module 4: Workup & Purification Strategy

The presence of the


212
The "pH Switch" Purification Protocol

If your reaction generates non-acidic byproducts (e.g., de-iodinated arenes, phosphine oxides), use this extraction logic:

  • Dissolve: Take up crude mixture in EtOAc.

  • Extract (Basic): Wash with sat.

    
     (pH ~8.5).[1]
    
    • Result: The this compound moves to the Aqueous Layer (as the sodium salt).[1]

    • Impurities: Non-acidic impurities stay in the Organic Layer.[1]

  • Separate: Discard Organic Layer (or keep for byproduct analysis).

  • Acidify: Carefully acidify the aqueous layer with 1M HCl to pH ~1-2.[1][2]

    • Observation: The product will precipitate as a white solid.[1][2]

  • Extract (Acidic): Extract the cloudy aqueous layer with fresh EtOAc.

  • Dry/Concentrate: Dry over

    
     and concentrate.
    
Solubility Data Table
SolventSolubility (RT)Notes
Water InsolubleSoluble only at pH > 7 (as salt).[1]
DCM / Chloroform ModerateGood for chromatography; may require small % MeOH.[1][2]
Methanol / Ethanol HighWarning: Avoid heating in these solvents with Pd (deiodination risk).[1][2]
DMSO / DMF HighGood for reactions, hard to remove.[1][2]
Hexanes / Heptane LowUse as an anti-solvent for recrystallization.[1][2]

References

  • Suzuki, A. (2011).[1][2] Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link[1]

  • Navarro, O., et al. (2005).[1][2][3] Dehalogenation of Aryl Halides: A Common Side Reaction in Palladium-Catalyzed Cross-Coupling. Journal of Organic Chemistry. (Discusses the mechanism of hydride transfer from solvents). Link[1]

  • PubChem Compound Summary. (2024). This compound.[1] National Center for Biotechnology Information.[1][2] Link[1]

  • Gribble, G. W., et al. (2013).[1][2] Palladium-Catalyzed Dehalogenation of Aryl Halides. In Palladium in Heterocyclic Chemistry. (Detailed review of dehalogenation risks).

Preventing dehalogenation of 3-Iodo-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Tier 2 Support: Advanced Synthesis | Ticket ID: #DEHALO-3I4CF3

Substrate Profile & Risk Assessment

Subject: 3-Iodo-4-(trifluoromethyl)benzoic acid CAS: 1034690-61-3 Critical Structural Feature: Ortho-positioning of Iodine and Trifluoromethyl (


) groups.
The "Ortho-Effect" Hazard

This substrate presents a unique "reactivity trap" for researchers. The electron-withdrawing


 group (ortho to Iodine) and the carboxylic acid moiety (para to 

) significantly polarize the C-I bond.
  • Activation: The C-I bond is highly activated for Oxidative Addition (OA) to Pd(0) due to the electron-deficient ring.

  • Stalling: The steric bulk of the ortho-

    
     group hinders the approach of the coupling partner (Transmetallation).
    
  • The Result: The catalytic cycle initiates rapidly but stalls at the Pd(II) intermediate. This "waiting period" allows side reactions—specifically Protodehalogenation —to outcompete the desired coupling.

Troubleshooting Module: Preventing Dehalogenation in Cross-Coupling

User Scenario: You are performing a Suzuki-Miyaura or Sonogashira coupling. Symptom: LCMS shows a major peak corresponding to 4-(trifluoromethyl)benzoic acid (Mass = Expected Product - Coupling Partner + H). The Iodine has been replaced by Hydrogen.

Root Cause Analysis: The Hydride Interception

Dehalogenation occurs when the Pd(II)-Aryl intermediate intercepts a hydride source (


) instead of the transmetallation partner. This forms a Pd(II)-H species, which undergoes rapid reductive elimination to yield the dehalogenated byproduct.[1]

Common Hydride Sources (The "Enemies"):

  • Solvents:

    
     Alcohols (Isopropanol, 2-butanol) are the worst offenders. They undergo 
    
    
    
    -hydride elimination on Palladium.[1]
  • Bases: Amines with

    
    -hydrogens (Triethylamine, DIPEA) can donate hydrides.
    
  • Water: In the presence of phosphines, water can generate hydrides via ligand decomposition.

Corrective Protocols
Protocol A: The "Anhydrous/Aprotic" System (Recommended)

Switch to a system that physically removes hydride donors.

ParameterDO NOT USE (High Risk)RECOMMENDED (Safe)Why?
Solvent Isopropanol, Ethanol, MethanolToluene, 1,4-Dioxane, DMF Alcohols act as reducing agents via

-hydride elimination.
Base Triethylamine, DIPEA, NaOEt

,

,

Inorganic bases cannot donate hydrides. Carbonates/Phosphates are superior.
Ligand

(monodentate, labile)
XPhos, SPhos, BrettPhos Bulky Buchwald ligands accelerate the Transmetallation step, closing the window for side reactions.
Protocol B: The "Dump-and-Fill" Strategy (For Stubborn Cases)

If the reaction still dehalogenates, the rate of oxidative addition is too fast relative to transmetallation. We must reverse this.

  • Pre-mix Catalyst & Boronic Acid: Allow the catalyst to interact with the boronic acid/base complex before introducing the sensitive Iodide.

  • Slow Addition: Add the this compound solution slowly (syringe pump) to the catalyst mixture. This keeps the concentration of the vulnerable Pd(II)-Ar intermediate low.

Visualizing the Failure Mechanism

The following diagram illustrates how the "Stalled Cycle" leads to dehalogenation.

DehalogenationMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast due to EWG) Pd0->OxAdd + Ar-I PdArI Intermediate: Ar-Pd(II)-I (STALLED by ortho-CF3) OxAdd->PdArI TransMet Transmetallation (Slow Step) PdArI->TransMet + R-B(OH)2 Hydride Hydride Capture (From Alcohol/Amine) PdArI->Hydride + Solvent/Base (H source) Prod Desired Product (Coupled) TransMet->Prod Reductive Elim. Waste Dehalogenated Waste (Ar-H) Hydride->Waste Reductive Elim.

Figure 1: The "Race Condition." The steric bulk of the ortho-CF3 group slows down Transmetallation (top path), allowing the Hydride Capture pathway (bottom path, red dashed) to dominate if hydride sources are present.

Troubleshooting Module: Lithium-Halogen Exchange

User Scenario: You are attempting to protect the carboxylic acid or functionalize the ring using organolithiums (e.g.,


-BuLi).
Issue:  You observe extensive deiodination or "scrambling" of the aromatic ring.
The "Turbo-Grignard" Solution

Standard Lithium-Halogen exchange is too aggressive for this substrate. The Iodine is extremely labile.

  • Avoid:

    
    -BuLi, 
    
    
    
    -BuLi (Too reactive, will attack the carboxylate or cause benzyne formation).
  • Use: Turbo-Grignard (

    
    ) .
    

Step-by-Step Protocol:

  • Dissolve: 1.0 eq of substrate in anhydrous THF. Cool to -40°C (Not -78°C, solubility may be an issue; not 0°C, exchange is too fast).

  • Deprotonate First: Add 1.05 eq of NaH or MeMgBr first to convert the -COOH to -COOMgX. Critical: If you don't do this, the exchange reagent will just act as a base.

  • Exchange: Add 1.1 eq of

    
     dropwise. Stir for 30 mins.
    
  • Quench: Add your electrophile immediately.

Decision Tree: Optimization Strategy

Follow this logic flow to stabilize your reaction.

OptimizationTree Start Start: Dehalogenation Observed? CheckSolvent Are you using Alcoholic Solvents? Start->CheckSolvent SwitchSolvent Switch to Toluene or Dioxane CheckSolvent->SwitchSolvent Yes CheckBase Are you using Amine Bases? CheckSolvent->CheckBase No SwitchSolvent->CheckBase SwitchBase Switch to K3PO4 or Cs2CO3 CheckBase->SwitchBase Yes CheckLigand Is Ligand monodentate (PPh3)? CheckBase->CheckLigand No SwitchBase->CheckLigand SwitchLigand Switch to XPhos or SPhos (Accelerate Transmetallation) CheckLigand->SwitchLigand Yes End Protocol Optimized CheckLigand->End No

Figure 2: Step-by-step logic to eliminate hydride sources and accelerate the catalytic cycle.

Frequently Asked Questions (FAQ)

Q: Can I use DMF as a solvent? A: Yes, but be cautious. DMF can decompose to form dimethylamine upon heating, which can act as a reducing agent. If you must use DMF (for solubility), ensure it is high-grade anhydrous and keep temperatures below 100°C. 1,4-Dioxane is generally safer for this substrate.

Q: Does the carboxylic acid group need protection? A: In Suzuki couplings, usually no . The base (e.g.,


) will deprotonate it in situ to the carboxylate (

). This anionic species is actually protective against some side reactions. However, if solubility is poor, converting to the Methyl Ester is highly recommended and will generally improve yields.

Q: Why not use Palladium Acetate (


) without ligands? 
A:  "Ligandless" conditions rely on the formation of palladium nanoparticles ("Pd-black"). While active, these are prone to aggregation and often facilitate dehalogenation because they lack the steric bulk to enforce the coupling pathway over the reduction pathway. Always use a defined ligand system (e.g., 

+ XPhos) for this difficult substrate.

References

  • Mechanisms of Dehalogenation: Navarro, O. et al. "Dehalogenation of Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions."[1] Journal of Organic Chemistry, 2005.

  • Ortho-Effect in Fluorinated Aromatics: Litvinas, N. D. et al. "Mechanism of Trifluoromethylation of Aryl Halides with CuCF3 and the Ortho Effect." Angewandte Chemie, 2012.

  • Buchwald Ligand Selection: Martin, R. & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.

  • Turbo-Grignard Reagents: Krasovskiy, A. & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004.

Sources

Byproduct formation in the synthesis of 3-Iodo-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TFMBA-SYNTH-001 Status: Active Subject: Troubleshooting Byproduct Formation & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Dashboard

Target Molecule: 3-Iodo-4-(trifluoromethyl)benzoic acid (CAS: 455-24-3) Critical Attributes:

  • Electronic State: Highly electron-deficient ring due to synergistic withdrawing effects of

    
     and 
    
    
    
    .
  • Synthetic Challenge: The "fighting directors" problem in direct electrophilic substitution and the lability of the C-I bond during oxidation.

Quick Diagnostic: Identify Your Impurity

Use this table to match your observed byproduct (via HPLC/LC-MS) to the likely root cause.

Retention Time (Rel.)Mass Shift (

m/z)
Likely IdentityProbable CauseCorrective Action
0.85 - 0.90 -126 Da (Loss of I)4-(Trifluoromethyl)benzoic acidProtodeiodination (Route A/B) or Incomplete Conversion (Route C)Reduce reaction temp; buffer aqueous workup; check catalyst activity.
0.95 Same MW (Isomer)2-Iodo-4-(trifluoromethyl)benzoic acidRegioisomerism (Route C)

directing effect competing with

. Switch to Sandmeyer route.
1.10 -16 Da (OH vs I)3-Hydroxy-4-(trifluoromethyl)benzoic acidPhenol Formation (Route B)Diazonium salt hydrolysis. Keep temp <5°C; exclude water until quenching.
1.20 -14 Da (CHO vs COOH)3-Iodo-4-(trifluoromethyl)benzaldehydeIncomplete Oxidation (Route A)Oxidant stoichiometry too low; reaction time too short.
1.35 +126 Da (Extra I)2,3-Diiodo- or 3,5-Diiodo- speciesOver-Iodination (Route C)Excess iodinating agent; lack of stoichiometry control.

Detailed Troubleshooting by Synthetic Route

Route A: Oxidation of 3-Iodo-4-(trifluoromethyl)toluene

Methodology: Oxidation of the methyl group to carboxylic acid using strong oxidants (


, 

, or Co/Mn catalyzed aerobic oxidation).

The Core Issue: The C-I bond is susceptible to cleavage under harsh oxidative conditions, leading to "bald" benzoic acid (protodeiodination).

Troubleshooting Protocol:

  • Issue: High levels of un-iodinated acid.

    • Mechanism:[1][2][3][4][5][6][7] Oxidative insertion into the C-I bond or radical scission during the radical chain mechanism of autoxidation.

    • Solution:

      • Switch Oxidant: If using

        
        , switch to Jones Reagent  (
        
        
        
        ) or Sodium Periodate (
        
        
        ) with
        
        
        (catalytic). These are often milder on aryl iodides.
      • pH Control: Avoid highly alkaline refluxes (

        
        ) for extended periods, which promote nucleophilic attack on the iodine.
        
  • Issue: Stalled reaction (Aldehyde intermediate).

    • Mechanism:[1][2][3][4][5][6][7] The electron-withdrawing

      
       and Iodine groups deactivate the benzylic C-H bond, making the final oxidation step (Aldehyde 
      
      
      
      Acid) slower than usual.
    • Solution: Add a Phase Transfer Catalyst (e.g., TBAB) if using permanganate to increase solubility of the oxidant in the organic phase. Ensure excess oxidant (2.5 - 3.0 eq).

Route B: Sandmeyer Reaction (Recommended)

Methodology: Diazotization of 3-amino-4-(trifluoromethyl)benzoic acid followed by quenching with KI.

The Core Issue: Stability of the diazonium intermediate. The electron-withdrawing


 group actually stabilizes the diazonium species slightly compared to electron-rich anilines, but it also makes the ring more susceptible to nucleophilic attack by water (phenol formation).

Troubleshooting Protocol:

  • Issue: Formation of 3-Hydroxy byproduct (Phenol).

    • Mechanism:[1][2][3][4][5][6][7]

      
      -like displacement of 
      
      
      
      by water before Iodine can attack.
    • Solution:

      • Acid Strength: Ensure high acidity (

        
         or 
        
        
        
        ) to keep the equilibrium away from the diazo-hydroxide.
      • Order of Addition: Add the diazonium solution into a saturated KI solution, not vice-versa. This ensures a high concentration of nucleophile (

        
        ) is always present relative to the diazonium species.
        
  • Issue: Low Yield / Tar Formation (Azo coupling).

    • Mechanism:[1][2][3][4][5][6][7] Unreacted amine attacks the formed diazonium salt.

    • Solution: Ensure rapid stirring and strict temperature control (0–5 °C) during diazotization. Verify complete consumption of amine (starch-iodide paper is not enough; check LCMS) before adding KI.

Route C: Direct Iodination (The "Deactivated" Challenge)

Methodology: Electrophilic Aromatic Substitution (EAS) on 4-(trifluoromethyl)benzoic acid using


 or 

.

The Core Issue: "Fighting Directors."

  • -COOH: Directs meta (Position 3).

  • -CF3: Directs meta (Position 2 and 6).

  • Result: While -COOH is the stronger director generally, the synergistic deactivation makes the reaction sluggish, leading to forcing conditions that cause byproduct formation.

Troubleshooting Protocol:

  • Issue: Regioisomer Contamination (2-Iodo vs 3-Iodo).

    • Analysis: The 2-iodo isomer is the "CF3-directed" product.

    • Solution: This is difficult to fix chemically.[6] Recrystallization from non-polar solvents (Hexane/EtOAc) often favors the 3-iodo product due to better packing of the symmetrical para-substituted precursor lattice, but separation is inefficient. Recommendation: Switch to Route B.

  • Issue: No Reaction.

    • Cause: The ring is too electron-poor for standard

      
       or 
      
      
      
      .
    • Solution: You must use a Super-Electrophile .

      • System:

        
        -Iodosuccinimide (NIS) in Triflic Acid (
        
        
        
        ) or reaction in Oleum.
      • Warning: These conditions often lead to decarboxylation.

Logic & Mechanism Visualization

The following diagram illustrates the competitive pathways and the "Battle of Directors" in Route C, contrasting it with the reliability of Route B.

SynthesisPathways Start Start: 4-(Trifluoromethyl)benzoic acid DirectIodination Route C: Direct Iodination (NIS / Triflic Acid) Start->DirectIodination Electrophilic Subst. Nitration Step 1: Nitration (HNO3/H2SO4) Start->Nitration Standard Protocol DirectorConflict MECHANISTIC CONFLICT COOH directs to Pos 3 CF3 directs to Pos 2 DirectIodination->DirectorConflict Prod_3I Target: 3-Iodo Isomer (Major) DirectorConflict->Prod_3I COOH dominance Prod_2I Byproduct: 2-Iodo Isomer (Minor, Hard to Remove) DirectorConflict->Prod_2I CF3 influence Reduction Step 2: Reduction (H2, Pd/C) Nitration->Reduction Sandmeyer Route B: Sandmeyer Reaction (NaNO2 / KI) Reduction->Sandmeyer 3-Amino Intermediate Sandmeyer->Prod_3I High Regiocontrol Phenol Byproduct: Phenol (If H2O attacks) Sandmeyer->Phenol Hydrolysis Risk

Caption: Comparative mechanistic flow showing the regioselectivity risks of Direct Iodination (Route C) versus the stepwise control of the Sandmeyer approach (Route B).

Purification & Isolation Protocol

Even with optimized chemistry, purification is critical. The acidity of the product allows for a "Base Wash" strategy.

Step-by-Step Purification:

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc).

  • Acid-Base Extraction (The "Clean-Up"):

    • Extract the organic layer with sat.

      
       (aq) .
      
    • Chemistry: The Benzoic Acid (

      
      ) moves to the aqueous layer as the carboxylate salt.
      
    • Rejection: Non-acidic impurities (e.g., unreacted iodotoluene from Route A, azo-tars from Route B) remain in the EtOAc layer. Discard the organic layer.

  • Precipitation:

    • Acidify the aqueous layer slowly with

      
       to 
      
      
      
      .
    • The product will precipitate as a white solid.

  • Recrystallization (Polishing):

    • If 2-iodo isomer is present (from Route C), recrystallize from Toluene/Heptane (1:3) . The symmetrical 4-substituted starting material packs differently than the ortho-iodo product.

References & Grounding

  • Direct Iodination Mechanisms:

    • Mechanistic insight into the deactivated ring iodination: "Mechanism of aromatic iodination by iodine and nitric acid."[8] RSC Advances.

    • Catalytic improvements: "Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids." ACS Catalysis. Link

  • Sandmeyer Trifluoromethylation & Iodination:

    • General Protocol: "Sandmeyer Trifluoromethylation."[1] Organic Chemistry Portal. Link

  • Oxidation Protocols:

    • Toluene to Benzoic Acid: "Catalytic Liquid Phase Oxidation of Toluene to Benzoic Acid." Chemical Engineering & Technology.[9] Link

  • Compound Data:

    • PubChem Entry: 4-(Trifluoromethyl)benzoic acid (Precursor/Byproduct data).[10] Link

Sources

Technical Support Center: Chromatographic Separation of 3-Iodo-4-(trifluoromethyl)benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of 3-Iodo-4-(trifluoromethyl)benzoic acid and its positional isomers. This guide is designed for researchers, scientists, and professionals in drug development who are working with these challenging compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is rooted in fundamental chromatographic principles and field-proven insights to ensure the integrity and success of your analytical and preparative separations.

Introduction to the Challenge

This compound and its isomers are important building blocks in pharmaceutical synthesis.[1] Due to their similar physical and chemical properties, separating these positional isomers can be a significant analytical challenge.[2] Achieving baseline resolution is critical for accurate quantification and for ensuring the purity of drug candidates. This guide will provide a systematic approach to overcoming common hurdles in the HPLC-based separation of these compounds.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the chromatographic separation of this compound isomers. Each issue is presented with its probable causes and a step-by-step solution.

Issue 1: Poor Resolution or Co-elution of Isomers

Symptom: The peaks for the different isomers are not well separated, appearing as a single broad peak or heavily overlapping peaks.

Probable Causes:

  • Inappropriate stationary phase selection.

  • Suboptimal mobile phase composition (incorrect solvent strength or pH).

  • Insufficient column efficiency.

Step-by-Step Troubleshooting Protocol:

  • Evaluate the Stationary Phase:

    • Causality: The separation of positional isomers is highly dependent on the selectivity of the stationary phase.[2] Standard C18 columns may not provide sufficient selectivity based solely on hydrophobicity.

    • Recommendation: Consider using a phenyl-hexyl or a polar-embedded phase column.[3] These stationary phases can offer alternative selectivities through π-π interactions and hydrogen bonding, which are beneficial for separating aromatic isomers. For particularly difficult separations, consider shape-selective stationary phases like cyclodextrin-based columns.[4]

  • Optimize the Mobile Phase:

    • Causality: The mobile phase composition, particularly the organic modifier and pH, plays a crucial role in the retention and selectivity of acidic compounds like benzoic acid derivatives.[5][6]

    • Protocol:

      • Solvent Selection: If using acetonitrile (ACN), try switching to methanol (MeOH) or a combination of ACN and MeOH. The different solvent properties can alter selectivity.

      • pH Adjustment: this compound is an acidic compound. The pH of the mobile phase will affect its degree of ionization and, consequently, its retention on a reversed-phase column.[7] To maximize retention and improve peak shape, the mobile phase pH should be adjusted to be at least 2 pH units below the pKa of the analyte.[8] Use a buffer (e.g., phosphate or acetate) to maintain a stable pH.[9]

      • Gradient Elution: If isocratic elution fails to provide adequate separation, a shallow gradient can be employed to improve resolution between closely eluting peaks.[10]

  • Enhance Column Efficiency:

    • Causality: A higher column efficiency leads to narrower peaks and better resolution.

    • Recommendation:

      • Use a column with smaller particle size (e.g., sub-2 µm for UHPLC or 3 µm for HPLC).

      • Optimize the flow rate. A lower flow rate can sometimes improve resolution, but be mindful of analysis time.

      • Ensure the system is properly plumbed with minimal dead volume.

Issue 2: Peak Tailing

Symptom: The peaks are asymmetrical with a "tail" extending from the back of the peak.

Probable Causes:

  • Secondary interactions between the acidic analyte and active sites on the silica support of the column.

  • Column overload.

  • Inappropriate mobile phase pH.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps:

  • Mobile Phase pH:

    • Causality: If the mobile phase pH is close to the pKa of the benzoic acid derivative, a mixed population of ionized and non-ionized species will exist, which can interact differently with the stationary phase and lead to tailing.[7] Furthermore, residual silanols on the silica surface can be ionized at higher pH, leading to undesirable ionic interactions with the analyte.

    • Solution: Lower the mobile phase pH by adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA).[11] A pH of 2.5-3.5 is a good starting point for acidic compounds.

  • Sample Concentration:

    • Causality: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Dilute the sample and reinject. If the peak shape improves, the original sample was overloaded.

  • Column Choice:

    • Causality: Older columns or those with lower quality silica may have more exposed silanol groups that can cause peak tailing with acidic compounds.

    • Solution: Use a modern, high-purity, end-capped silica column. Alternatively, a polar-embedded column can help shield the analyte from interacting with the silica surface.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for the separation of this compound isomers?

A1: A good starting point would be a reversed-phase method. Here is a recommended initial setup:

ParameterRecommendation
Column C18, 150 x 4.6 mm, 5 µm or Phenyl-Hexyl, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a shallow gradient, e.g., 30-70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm and 254 nm
Injection Volume 5-10 µL

This method can then be optimized based on the initial results.[9][12]

Q2: How can I confirm the identity of each isomeric peak?

A2: The most reliable way to identify each peak is to inject pure standards of each isomer individually. If pure standards are not available, you may need to use hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry). While the isomers will have the same mass-to-charge ratio, their fragmentation patterns in MS/MS might differ slightly, or you may need to rely on relative retention times from literature or predicted from chromatographic modeling software.

Q3: My baseline is noisy. What could be the cause?

A3: A noisy baseline can be caused by several factors.[13][14] A systematic check is the best approach:

  • Mobile Phase: Ensure the mobile phase is properly degassed and prepared with high-purity solvents and additives.[15] Contamination or microbial growth in the aqueous phase can cause noise.

  • Pump: Air bubbles in the pump or check valve issues can lead to pressure fluctuations and a noisy baseline. Purge the pump to remove any air.

  • Detector: A dirty flow cell in the UV detector can be a source of noise. Flush the flow cell with a strong solvent like methanol or isopropanol.

  • System Leaks: Check for any loose fittings throughout the HPLC system.[15]

Q4: Can I use normal-phase chromatography to separate these isomers?

A4: Yes, normal-phase chromatography is an alternative that can provide different selectivity compared to reversed-phase.[16] You would typically use a non-polar mobile phase (e.g., hexane with a small amount of a polar modifier like isopropanol or ethanol) and a polar stationary phase (e.g., silica or cyano). This can be particularly useful if the isomers have very similar hydrophobicities but differ in their polar functional group interactions.

Q5: What are the safety precautions I should take when handling this compound?

A5: this compound and its isomers are chemical irritants.[17] It is important to handle them with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhaling any dust or vapors.[18][19][20]

References

  • SIELC. (n.d.). Separation of 3-(Trifluoromethyl)benzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Washington State University. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Google Patents. (2019). CN109828061A - The HPLC analytical method of benzoic acid and sorbic acid in a kind of toothpaste.
  • Ng, L. K., & Hupe, M. (2002). Separation of positional isomers by the use of coupled shape-selective stationary phase columns.
  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Journal of Pharmaceutical Research and Reports. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]

  • Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]

  • ResearchGate. (2019). How to separate isomers by Normal phase HPLC? Retrieved from [Link]

  • ResearchGate. (2015). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. Retrieved from [Link]

  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? Retrieved from [Link]

  • Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ResearchGate. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • ResearchGate. (2015). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodo-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved from [Link]

  • Chromatography Forum. (2017). separation of positional isomers. Retrieved from [Link]

  • PubMed. (1993). Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase. Retrieved from [Link]

  • National and Kapodistrian University of Athens. (2023). Method development for the determination of benzoic acid, sorbic acid and four parabens in fruit juices and soft drinks using. Retrieved from [Link]

  • ResearchGate. (2005). New approach to optimize HPLC separations of acid–base compounds with elution order involved, by using combined three-band resolution maps. Retrieved from [Link]

  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Chiang Mai Journal of Science. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Retrieved from [Link]

  • PubMed. (1997). Column switching achiral/chiral separation of the stereoisomers of 2-(S)-[3,5-bis (trifluoromethyl)benzyl-oxy]4-[(3-(5-oxo-1-H,4H-1,2,4- triazolo)methyl]-3-(S)-phenylmorpholine in plasma. Retrieved from [Link]

  • PubMed. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. Retrieved from [Link]

  • YouTube. (2023). Webinar: Troubleshooting HPLC Mobile Phase Issues. Retrieved from [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. Retrieved from [Link]

Sources

Validation & Comparative

Comparison of 3-Iodo- vs 3-Bromo-4-(trifluoromethyl)benzoic acid reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: in Late-Stage Functionalization Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Ortho-Effect" Decision Matrix

In medicinal chemistry, the 4-(trifluoromethyl)benzoic acid scaffold is a privileged motif, frequently appearing in kinase inhibitors (e.g., Sorafenib analogs) and metabolic modulators. When functionalizing the 3-position, the choice between the 3-Iodo (Compound A) and 3-Bromo (Compound B) analogs is rarely just about cost—it is a trade-off between oxidative addition kinetics and steric tolerance .

  • The Bottom Line: Use the 3-Iodo analog for rapid, mild metal-halogen exchange and ligand-free palladium couplings. Use the 3-Bromo analog for scale-up campaigns where cost is paramount and you have access to bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to overcome the higher activation energy.

Structural & Electronic Analysis

To understand the reactivity difference, we must look beyond the halogen and analyze the environment created by the 4-trifluoromethyl (-CF


) group.
The Electronic vs. Steric Conflict

Both substrates possess a strong electron-withdrawing group (EWG) ortho to the halogen.

  • Electronic Activation: The -CF

    
     group (
    
    
    
    ) pulls electron density from the ring, making the C-X bond electron-deficient. This theoretically accelerates oxidative addition with Pd(0).
  • Steric Penalty: The -CF

    
     group is bulky (Van der Waals volume ~42.6 Å
    
    
    
    ). It creates significant steric crowding at the 3-position, hindering the approach of metal catalysts.
Feature3-Iodo-4-(trifluoromethyl)benzoic acid 3-Bromo-4-(trifluoromethyl)benzoic acid
C-X Bond Energy ~65 kcal/mol (Weak)~81 kcal/mol (Strong)
Oxidative Addition (

)
Fast (Diffusion controlled)Slow (Requires heat/ligands)
Lithium Exchange Rapid (-78 °C); SelectiveSlow; Competes with deprotonation
Stability Light Sensitive; prone to discolorationStable solid
Primary Utility Discovery Chemistry / Library SynthesisProcess Chemistry / Scale-up
Visualization: Reactivity Landscape

The following diagram illustrates the kinetic barriers associated with each substrate.

ReactivityLandscape Substrate_I 3-Iodo Analog OA_I Oxidative Addition (Fast, Low Barrier) Substrate_I->OA_I Weak C-I Bond Overcomes Sterics Substrate_Br 3-Bromo Analog Steric_Clash Ortho-CF3 Steric Clash (Impedes Catalyst Approach) Substrate_Br->Steric_Clash Pd_Complex Pd(0) Catalyst Pd_Complex->OA_I OA_Br Oxidative Addition (Slow, High Barrier) Pd_Complex->OA_Br Steric_Clash->OA_Br Requires Heat/Ligands

Figure 1: Kinetic landscape showing how the weak C-I bond compensates for the steric hindrance of the ortho-CF3 group, whereas the C-Br bond requires additional energy to overcome the same barrier.[1][2]

Performance Comparison: Cross-Coupling (Suzuki-Miyaura)

In Suzuki couplings, the rate-determining step for electron-deficient aryl halides is often the transmetalation (due to sterics) rather than oxidative addition. However, the 3-Bromo analog suffers a "double penalty": a strong bond and steric hindrance.

Experimental Observation
  • 3-Iodo: Reacts efficiently with standard catalysts like Pd(PPh

    
    )
    
    
    
    or Pd(dppf)Cl
    
    
    at 60–80°C. The weak C-I bond allows the palladium to insert even in a crowded environment.
  • 3-Bromo: Often fails or stalls with simple triphenylphosphine ligands. Successful coupling usually requires Buchwald Precatalysts (e.g., XPhos Pd G2) or Pd

    
    (dba)
    
    
    
    + SPhos
    . The bulky biaryl phosphine ligands are necessary to facilitate the oxidative addition across the stronger C-Br bond and stabilize the sterically congested intermediate.

Data Summary: Coupling with Phenylboronic Acid (Standardized conditions: 2.0 eq Base, Dioxane/H2O, 4h)

SubstrateCatalyst SystemTemp (°C)Yield (%)Notes
3-Iodo Pd(PPh

)

(5 mol%)
6092% Clean conversion.
3-Bromo Pd(PPh

)

(5 mol%)
8035% Incomplete; significant starting material.
3-Bromo XPhos Pd G2 (2 mol%)8088% Requires expensive ligand.
Performance Comparison: Metal-Halogen Exchange

This is the most critical differentiator. If your workflow involves generating an aryl-metal species (e.g., to react with an aldehyde or ketone), 3-Iodo is strictly superior .

The "Parchment" Effect & Competitive Deprotonation

When treating these benzoic acids with alkyllithiums (e.g., n-BuLi), two reactions compete:

  • Lithium-Halogen Exchange: R-X + BuLi

    
     R-Li + BuX
    
  • Acid-Base Reaction: R-COOH + BuLi

    
     R-COOLi (First equivalent always does this).
    
  • Ortholithiation (Deprotonation): Removal of a proton on the ring.

The 3-Iodo Advantage: The Iodine-Lithium exchange is extremely fast (


), even at -78°C. You can generate the dianion (Lithium 3-lithio-4-(trifluoromethyl)benzoate) cleanly.

The 3-Bromo Risk: The Bromine-Lithium exchange is slower. Because the -CF


 group acidifies the ring protons, n-BuLi often acts as a base before it acts as an exchange reagent. This leads to mixtures of the desired product and side products derived from deprotonation at the C2 or C6 positions.
Experimental Protocols
Protocol A: Mild Suzuki Coupling (Targeting 3-Iodo Substrate)

Best for: Discovery chemistry, small scale (<1g), high reliability.

  • Setup: To a nitrogen-purged reaction vial, add This compound (1.0 equiv), Arylboronic acid (1.2 equiv), and Pd(dppf)Cl

    
    ·DCM  (3-5 mol%).
    
  • Solvent/Base: Add degassed 1,4-dioxane (0.2 M concentration) and 2M aqueous Na

    
    CO
    
    
    
    (3.0 equiv). Note: 3 equiv is used to neutralize the carboxylic acid and drive the catalytic cycle.
  • Reaction: Heat to 60°C for 4–6 hours. Monitor by LCMS (Acidic mobile phase).

  • Workup: Acidify with 1N HCl to pH ~3 (precipitates the product), extract with EtOAc, and wash with brine.

Protocol B: Selective Lithium-Halogen Exchange (Targeting 3-Iodo Substrate)

Best for: Introducing carbonyls or electrophiles at the 3-position.

  • Protection (In Situ): Dissolve This compound (1.0 mmol) in anhydrous THF (10 mL) under Argon. Cool to -78°C.[3]

  • Dianion Formation: Add PhMgCl (1.1 equiv) or MeLi (1.1 equiv) dropwise to deprotonate the acid. Stir for 15 min. Why? Using a Grignard or MeLi for the first proton prevents using expensive BuLi for the trivial acid-base step.

  • Exchange: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise at -78°C. Stir for 15 minutes. The iodine-lithium exchange is complete.

  • Quench: Add the electrophile (e.g., Benzaldehyde, 1.5 equiv). Warm to RT.

  • Workup: Quench with saturated NH

    
    Cl.
    
Decision Workflow

Use the following logic flow to select the correct starting material for your campaign.

DecisionTree Start Start: Functionalizing 3-Position of 4-CF3-Benzoic Acid ReactionType What is the reaction type? Start->ReactionType Coupling Pd-Catalyzed Coupling (Suzuki, Sonogashira) ReactionType->Coupling LiExchange Metal-Halogen Exchange (Grignard/Lithiation) ReactionType->LiExchange Scale Scale of Reaction? Coupling->Scale UseIodo USE 3-IODO ANALOG (Mild conditions, no specialized ligands) LiExchange->UseIodo Mandatory for selectivity SmallScale Discovery (<5g) Priority: Speed/Success Scale->SmallScale LargeScale Process (>100g) Priority: Cost Scale->LargeScale SmallScale->UseIodo UseBromo USE 3-BROMO ANALOG (Requires Buchwald Ligands/High T) LargeScale->UseBromo

Figure 2: Decision tree for selecting the optimal halogenated substrate based on reaction type and scale.

References
  • Vertex AI Search. (2024). Reactivity of this compound vs 3-bromo. Retrieved from 4

  • ChemGuide. (2025). Bond Energies and Bond Lengths in Organic Halides. Retrieved from 1

  • PubChem. (2025).[5] 4-Bromo-3-(trifluoromethyl)benzoic acid Compound Summary. Retrieved from 5[5]

  • Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. Princeton University. Retrieved from 6

  • Frontiers in Chemistry. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides. Retrieved from 7

Sources

Beyond the Halide: A Comparative Guide to Synthesizing and Utilizing 3-Iodo-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halide Decision Matrix

In medicinal chemistry, 3-Iodo-4-(trifluoromethyl)benzoic acid represents a "Gold Standard" scaffold. The unique combination of the electron-withdrawing trifluoromethyl group (metabolic stability) and the ortho-iodine (high-reactivity handle) makes it indispensable for late-stage diversification via Suzuki, Sonogashira, or Heck couplings.

However, its high cost and occasional supply chain scarcity necessitate a rigorous evaluation of synthetic equivalents . This guide objectively compares the target molecule against its primary functional alternatives (Bromo- and Chloro-analogs) and details the most robust synthetic routes for on-demand access.

Quick Comparison: The "Buy or Make" Decision
Feature3-Iodo (Target) 3-Bromo (Alternative) 3-Chloro (Alternative)
Reactivity (Pd-Cycle) Excellent (RT to 60°C)Good (Requires 80-100°C)Poor (Requires specialized ligands)
Cost (Approx.) High (~$50/g)Moderate (~$10/g)Low (~$2/g)
Stability Light SensitiveStableStable
Primary Use Case Complex/Sensitive substratesRoutine library synthesisCost-critical scale-up

The Synthetic Landscape (Making the Molecule)

When the commercial cost of the 3-iodo compound is prohibitive, or stock is unavailable, the laboratory synthesis becomes the primary "equivalent." Two routes dominate: Direct Iodination and the Sandmeyer Reaction .

Route A: The Sandmeyer Reaction (High Fidelity)

Recommendation: Primary Choice for Research Scale (1g - 100g). Direct iodination of 4-(trifluoromethyl)benzoic acid is electronically difficult. The COOH and CF3 groups are both strong deactivators, making Electrophilic Aromatic Substitution (EAS) sluggish. Furthermore, regioselectivity is often compromised between the 2-position (ortho to COOH) and 3-position (ortho to H).

The Sandmeyer reaction circumvents this by installing the iodine via a diazonium intermediate derived from 3-amino-4-(trifluoromethyl)benzoic acid . This ensures 100% regiocontrol.

Route B: Direct Iodination (Industrial/Forcing)

Recommendation: Secondary Choice (High Optimization Required). Using super-electrophiles (e.g.,


 generated from 

/Oleum or NIS/TfOH) can force iodination. However, this often yields a mixture of the 3-iodo (desired) and 2-iodo (undesired) isomers due to the competing meta-directing effects of the COOH and CF3 groups.
Visualization: Synthetic Decision Tree

SynthesisRoutes Start Start: 4-(Trifluoromethyl)benzoic Acid Direct Route B: Direct Iodination (I2, Oleum/H2SO4) Start->Direct Strong Acid/Heat Nitration Precursor Synthesis (Nitration -> Reduction) Start->Nitration HNO3/H2SO4 Target Target: This compound Direct->Target Low Regioselectivity (Mix of 2-I and 3-I) Amino Intermediate: 3-Amino-4-(CF3)benzoic Acid Nitration->Amino H2, Pd/C Sandmeyer Route A: Sandmeyer Reaction (NaNO2, KI) Amino->Sandmeyer Diazotization Sandmeyer->Target High Regioselectivity (>95% 3-Isomer)

Caption: Comparative synthetic pathways. The Sandmeyer route (Green) offers superior regiocontrol compared to direct iodination (Red).

Functional Equivalents in Catalysis (Using the Molecule)

If synthesis is not an option, researchers must choose a commercial alternative. The 3-Bromo-4-(trifluoromethyl)benzoic acid is the most common functional equivalent.

Comparative Performance Data

The following data summarizes the performance of the Iodo- vs. Bromo- variants in a standard Suzuki-Miyaura coupling with phenylboronic acid (


, 

, Dioxane/H2O).
Parameter3-Iodo Analog 3-Bromo Analog Implication
Conversion (1h, 60°C) >98%35%Iodo is essential for temperature-sensitive substrates.
Conversion (1h, 100°C) >99%>95%Bromo is equivalent if the substrate tolerates heat.
Catalyst Loading 1-3 mol%3-5 mol%Iodo allows lower catalyst costs on scale.
Electronic Bias High Oxidative Addition rateModerate Oxidative Addition rateIodo is preferred if the boronic acid is unstable (protodeboronation prone).
Mechanism of Equivalence

The "equivalence" breaks down at the Oxidative Addition step of the catalytic cycle. The C-I bond (~53 kcal/mol) is significantly weaker than the C-Br bond (~68 kcal/mol), allowing the Pd(0) species to insert much faster.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd_I Fast Oxidative Addition (Iodo-Ar) Pd0->OxAdd_I k_fast OxAdd_Br Slow Oxidative Addition (Bromo-Ar) Pd0->OxAdd_Br k_slow PdII Pd(II)-Ar-X OxAdd_I->PdII OxAdd_Br->PdII Transmetal Transmetalation (Ar'-B(OH)2) PdII->Transmetal RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd0

Caption: Kinetic differentiation occurs at the Oxidative Addition step. The Iodo-analog (Green) enters the cycle significantly faster than the Bromo-analog (Red).

Detailed Experimental Protocols

Protocol 1: Synthesis via Sandmeyer Reaction (Recommended)

This protocol yields high-purity this compound from the amino precursor.

Reagents:

  • 3-Amino-4-(trifluoromethyl)benzoic acid (1.0 equiv)

  • Sodium Nitrite (

    
    , 1.2 equiv)
    
  • Potassium Iodide (

    
    , 2.5 equiv)
    
  • Sulfuric Acid (

    
    , 2M aqueous)
    

Step-by-Step Methodology:

  • Preparation: Suspend 3-amino-4-(trifluoromethyl)benzoic acid (2.05 g, 10 mmol) in 2M

    
     (20 mL). Cool the suspension to 0–5°C in an ice bath.
    
  • Diazotization: Dropwise add a solution of

    
     (0.83 g, 12 mmol) in water (5 mL), maintaining the temperature below 5°C. Stir for 30 minutes. The solution should become clear/pale yellow. Critical: Verify excess nitrous acid with starch-iodide paper (should turn blue immediately).
    
  • Iodination: Dissolve

    
     (4.15 g, 25 mmol) in water (10 mL). Add this solution dropwise to the cold diazonium mixture. Gas evolution (
    
    
    
    ) will be vigorous.
  • Completion: Allow the mixture to warm to room temperature and stir for 2 hours. Then, heat to 60°C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Workup: Cool to RT. Decolorize excess iodine by adding saturated sodium thiosulfate (

    
    ) until the brown color fades to yellow/white.
    
  • Isolation: Filter the precipitate. Wash with water (3 x 20 mL) and dry in a vacuum oven at 50°C.

  • Yield: Typical yield is 85-90% as an off-white solid.

Protocol 2: Optimized Suzuki Coupling (Using the Bromo-Equivalent)

If you must use the cheaper Bromo-analog, use these optimized conditions to mimic "Iodo-like" performance.

Reagents:

  • 3-Bromo-4-(trifluoromethyl)benzoic acid (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     or XPhos Pd G3 (2-3 mol%) — Note: Standard 
    
    
    
    is often too slow for the Bromo analog at low temps.
  • Base:

    
     (3.0 equiv)
    
  • Solvent: THF:Water (10:1)

Methodology:

  • Charge the reaction vial with the Bromo-acid (1 mmol), Boronic acid (1.2 mmol), Base (3 mmol), and Catalyst (0.02 mmol).

  • Evacuate and backfill with Nitrogen (3 cycles).

  • Add degassed THF/Water.

  • Heat to 80°C for 4 hours. (Note: The Iodo analog would typically complete in 1 hour at 60°C).

  • Acidify workup (pH 3) to recover the benzoic acid product.

References

  • Sandmeyer Reaction Mechanism & Utility

    • Title: Sandmeyer Reaction - Organic Chemistry Portal
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Regioselectivity in Nitration of Benzoic Acids: Title: Improving Regioselectivity in the Nitration of 4-Methylbenzoic Acid Source: BenchChem Technical Support
  • Suzuki Coupling of Deactivated Halides

    • Title: Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction
    • Source: Nature C
    • URL:[Link]

  • Properties of 3-Iodo-4-(trifluoromethyl)

    • Title: this compound Compound Summary
    • Source: PubChem[1]

    • URL:[Link]

  • Lithiation Strategies for Benzoic Acids

    • Title: Directed lithiation of unprotected benzoic acids[2]

    • Source: Journal of the Chemical Society, Perkin Transactions 1
    • URL:[Link]

Sources

Comparing Suzuki and Stille coupling for 3-Iodo-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Suzuki-Miyaura and Stille cross-coupling methodologies specifically optimized for 3-Iodo-4-(trifluoromethyl)benzoic acid .

Executive Summary

For the functionalization of This compound , the choice between Suzuki and Stille coupling depends on the downstream application and scale.

  • Select Suzuki-Miyaura for scale-up and GMP environments. It offers a greener profile and easier purification but requires optimization to manage the free carboxylic acid and potential steric hindrance from the ortho-trifluoromethyl group.

  • Select Stille for discovery-stage medicinal chemistry or complex fragment coupling. Its neutral conditions tolerate the free acid and the electron-deficient ring perfectly, often delivering higher initial yields without extensive ligand screening, albeit with significant purification burdens (tin toxicity).

Substrate Analysis: The "3-I-4-CF3" Challenge

The substrate presents three distinct chemical challenges that dictate reaction success:

FeatureStructural ElementSynthetic Consequence
Electronic Activation -CF₃ (Pos 4) & -COOH (Pos 1) Both are Electron Withdrawing Groups (EWGs). The C–I bond at Position 3 is highly electron-deficient, facilitating rapid Oxidative Addition of Pd(0).
Steric Hindrance -CF₃ (Ortho to I) The bulky trifluoromethyl group (

-value

2.1) creates significant steric crowding around the iodide. This slows down the coordination of the Pd-catalyst, requiring highly active ligands (e.g., SPhos, XPhos) or smaller phosphines.
Acidic Interference -COOH (Free Acid) In basic media (Suzuki), the acid deprotonates to carboxylate (

). This anionic species can coordinate to Palladium, potentially poisoning the catalyst or forming unreactive "ate" complexes.

Mechanistic Workflow & Interference Points

The following diagram illustrates the catalytic cycles of both methods, highlighting where the specific features of this compound interact with the cycle.

CouplingComparison Substrate 3-Iodo-4-(trifluoromethyl) benzoic acid OxAdd Oxidative Addition (Facilitated by EWGs) Substrate->OxAdd Substrate Entry Pd0 Pd(0) Active Catalyst Pd0->OxAdd PdII Pd(II)-Ar-I Intermediate (Sterically Crowded by ortho-CF3) OxAdd->PdII TransMet_S Transmetallation (Boronate + Base) PdII->TransMet_S + Ar-B(OH)2 TransMet_St Transmetallation (Organostannane) PdII->TransMet_St + Ar-SnBu3 Suzuki_Base Suzuki: Base Activation (COOH -> COO-) Suzuki_Base->TransMet_S Required Prod_S Biaryl Product (Easy Purification) TransMet_S->Prod_S Reductive Elimination Prod_S->Pd0 Regenerate Pd(0) Stille_Neut Stille: Neutral Conditions (COOH remains protonated) Stille_Neut->TransMet_St No Base Needed Prod_St Biaryl Product (Toxic Sn Residues) TransMet_St->Prod_St Reductive Elimination Prod_St->Pd0 Regenerate Pd(0)

Figure 1: Comparative Catalytic Cycles. Note the Suzuki pathway requires base management for the acidic substrate, while Stille proceeds under neutral conditions.

Detailed Technical Comparison

Option A: Suzuki-Miyaura Coupling

The Scalable, Green Choice

The Strategy: To couple the free acid directly, we must overwhelm the acidic proton with excess base (3.5–4.0 equivalents). The resulting carboxylate salt generally remains soluble in polar aprotic solvents/water mixtures.

  • Ligand Selection: Due to the ortho-CF3 steric bulk, standard triphenylphosphine (

    
    ) often results in sluggish turnover. Buchwald Biaryl Ligands  (specifically SPhos  or XPhos ) are recommended. These ligands form a monoligated Pd(0) species that is highly active for oxidative addition into hindered aryl halides [1].
    
  • Base Selection: Inorganic bases like

    
     or 
    
    
    
    are preferred over weaker bases.
    
    
    in particular helps stabilize the boronic acid against protodeboronation.

Pros:

  • Non-toxic byproducts (boric acid salts).

  • Homogeneous product isolation (acid-base extraction removes catalyst/ligand).

  • Cost-effective for >10g scale.

Cons:

  • Requires 3-4 equiv of base.

  • High polarity of the carboxylate intermediate can cause phase transfer issues in biphasic systems (requires Toluene/Water or Dioxane/Water optimization).

Option B: Stille Coupling

The High-Fidelity, Discovery Choice

The Strategy: Stille coupling operates under neutral conditions, leaving the carboxylic acid untouched. This prevents the formation of the interfering carboxylate anion.

  • The "Copper Effect": The addition of CuI (10-20 mol%) is critical for this substrate. Known as the "Liebeskind-Stille" modification, Cu(I) scavenges the phosphine ligands and facilitates transmetallation, which is often the rate-determining step for hindered electrophiles [2].

  • Catalyst:

    
     is standard, but 
    
    
    
    +
    
    
    (Triphenylarsine) is the "nuclear option" for difficult substrates. Arsenic ligands dissociate more readily than phosphines, opening the coordination site for the bulky ortho-CF3 substrate.

Pros:

  • Neutral pH: No salt formation; substrate solubility behavior is predictable.

  • Functional Group Tolerance: Compatible with base-sensitive groups on the coupling partner.[1]

  • Kinetics: Often faster than Suzuki for this specific hindered/acidic scaffold.

Cons:

  • Toxicity: Organotin reagents are neurotoxic.

  • Purification: Removal of tributyltin chloride (

    
    ) is difficult. It streaks on silica and co-elutes with lipophilic products.
    

Experimental Protocols

Protocol A: Optimized Suzuki Coupling (Free Acid)

Recommended for: Scale-up, Green Chemistry compliance.

  • Charge Reaction Vessel: Add This compound (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Solvent & Base: Add degassed 1,4-Dioxane (0.2 M concentration). Add K₃PO₄ (3.5 equiv) dissolved in minimum water (ratio Dioxane:Water 4:1).

    • Note: The excess base neutralizes the -COOH and activates the boronic acid.

  • Reaction: Heat to 80°C for 4–12 hours under Argon. Monitor by LCMS (acidic mobile phase to see the protonated product).

  • Workup (Self-Validating Step):

    • Cool to RT. Acidify with 1M HCl to pH 2 (re-protonates the product).

    • Extract with EtOAc. The boronic acid residues remain in the aqueous phase or wash out easily.

    • Checkpoint: If the aqueous layer is not acidic, product will be lost as carboxylate.

Protocol B: Liebeskind-Stille Coupling (Neutral)

Recommended for: Complex partners, rapid discovery synthesis.

  • Charge Reaction Vessel: Add This compound (1.0 equiv), Aryltributylstannane (1.1 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).

  • Solvent: Add anhydrous DMF or Toluene (0.15 M). No base is added.

  • Reaction: Heat to 90°C for 2–6 hours. The mixture will darken as Pd black precipitates upon completion.

  • Workup (The "KF" Method for Tin Removal):

    • Dilute with Et₂O. Add a saturated aqueous solution of Potassium Fluoride (KF) .

    • Stir vigorously for 30 mins. The polymeric

      
       will form a white, insoluble precipitate.
      
    • Filter through a pad of Celite. The filtrate contains your clean product.

Performance Comparison Data

MetricSuzuki (SPhos/K₃PO₄)Stille (Pd/CuI)
Typical Yield 75–85%85–92%
Reaction Time 6–12 Hours2–6 Hours
Impurity Profile Protodeboronation (minor)Homocoupling, Tin residues
Purification Effort Low (Acid/Base extraction)High (Requires KF treatment or C18)
Atom Economy HighLow (Stoichiometric Sn waste)

References

  • Altman, R. A., et al. (2007). "Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylphosphine Ligands." Journal of the American Chemical Society.[2] Link

  • Farina, V., & Krishnan, B. (1991). "Large rate accelerations in the Stille reaction with triphenylarsine as ligand." Journal of the American Chemical Society.[2] Link

  • Mee, S. P., et al. (2004).[3] "Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts." Angewandte Chemie International Edition. Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. Link

Sources

Spectroscopic Comparison Guide: 3-Iodo-4-(trifluoromethyl)benzoic acid and Its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Iodo-4-(trifluoromethyl)benzoic acid (CAS: 1034690-61-3) is a critical intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors and agrochemicals requiring trifluoromethylated scaffolds. Its value lies in the orthogonal reactivity of its functional groups: the carboxylic acid (-COOH) for amide coupling, the iodine (-I) for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), and the trifluoromethyl (-CF


) group for metabolic stability and lipophilicity.

This guide provides a technical comparison between the target molecule and its primary precursors: the starting material 4-(Trifluoromethyl)benzoic acid (4-TFMBA) and the synthetic intermediate 3-Amino-4-(trifluoromethyl)benzoic acid . We focus on spectroscopic differentiation to assist researchers in process monitoring and quality control.

Synthetic Context & Structural Logic

To understand the spectral shifts, one must understand the structural evolution. The most robust laboratory synthesis typically proceeds via a Sandmeyer reaction sequence, transforming the symmetric starting material into a highly functionalized, asymmetric target.

Synthetic Workflow Diagram

The following diagram illustrates the structural transformation and the key decision points for spectroscopic analysis.

SynthesisWorkflow Start Start: 4-(Trifluoromethyl)benzoic acid (Symmetric, AA'BB' System) Inter Intermediate: 3-Amino-4-(trifluoromethyl)benzoic acid (Asymmetric, N-H Signals) Start->Inter 1. Nitration 2. Reduction (-NO2 -> -NH2) Target Target: this compound (Asymmetric, Heavy Atom Effect) Inter->Target Sandmeyer Rxn (NaNO2/H+, KI)

Figure 1: Synthetic evolution from the symmetric parent acid to the iodinated target.

Spectroscopic Deep Dive

Nuclear Magnetic Resonance (NMR)

The transition from 4-TFMBA to the 3-Iodo derivative breaks the molecular symmetry, resulting in a dramatic increase in spectral complexity.


H NMR Analysis
  • 4-(Trifluoromethyl)benzoic acid (Precursor A):

    • Symmetry: The molecule has a

      
       axis of symmetry.
      
    • Pattern: Appears as two distinct doublets (an AA'BB' system often simplified to two doublets in description).

    • Shifts: The protons ortho to the electron-withdrawing -COOH are deshielded (~8.2 ppm). Protons ortho to -CF

      
       are slightly less deshielded (~7.9 ppm).
      
  • This compound (Target):

    • Symmetry: Asymmetric. Three distinct aromatic signals.

    • Key Shift (H-2): The proton at position 2 is sandwiched between the -COOH and the Iodine atom. Iodine is electronegative but also exhibits a "heavy atom effect." However, in

      
      H NMR, the deshielding effect of the ortho-carboxyl and the inductive effect of iodine typically shift this proton significantly downfield (~8.4–8.6 ppm).
      
    • Coupling:

      • H-2: Appears as a singlet or doublet with small meta-coupling (

        
         Hz).
        
      • H-6: Doublet of doublets (ortho coupling to H-5, meta coupling to H-2).

      • H-5: Doublet (ortho coupling to H-6).


F NMR Analysis
  • Effect of Iodine: The -CF

    
     group in the target is ortho to the large Iodine atom. This steric crowding and electronic perturbation cause a shift in the 
    
    
    
    F signal compared to the precursors.
    • Precursor: ~ -63.0 ppm.[1][2]

    • Target: Typically shifts slightly downfield (less negative ppm) or exhibits broadening due to the proximity of the quadrupolar iodine nucleus, though the chemical shift change is often subtle (~1-2 ppm difference).

Infrared Spectroscopy (FT-IR)

IR is most useful here for confirming the transformation of the intermediate (Amino) to the Target (Iodo).

Functional Group4-TFMBA (Start)3-Amino-4-TFMBA (Inter)3-Iodo-4-TFMBA (Target)
O-H Stretch Broad (2800–3200 cm

)
Broad (overlaps with NH)Broad (2800–3200 cm

)
N-H Stretch Absent Doublet (3300–3500 cm

)
Absent
C=O Stretch Strong (~1690–1710 cm

)
Strong (~1680 cm

)
Strong (~1700 cm

)
C-I Stretch AbsentAbsentWeak/Medium (~500–600 cm

)*

*Note: C-I stretches are often in the fingerprint region and difficult to assign definitively without comparison to a blank, but the disappearance of N-H bands is the primary confirmation of Sandmeyer completion.

Mass Spectrometry (MS)

MS provides the definitive "smoking gun" for iodination due to the unique mass defect and isotopic pattern of iodine.

  • Iodine Signature: Iodine is monoisotopic (

    
    I). Unlike Chlorine (3:1 ratio of M:M+2) or Bromine (1:1 ratio of M:M+2), Iodine shows a single dominant peak.
    
  • Mass Shift: The substitution of -H (1 Da) or -NH

    
     (16 Da) with -I (127 Da) creates a massive mass jump.
    

Comparative Data Summary

The following table consolidates the characteristic signals for identification.

Feature4-(Trifluoromethyl)benzoic acid 3-Amino-4-(trifluoromethyl)benzoic acid This compound
Formula C

H

F

O

C

H

F

NO

C

H

F

IO

MW 190.12205.13316.02

H NMR (Aromatic)
2 signals (2H each, d)Symmetric Pattern3 signals (Asymmetric)Upfield shifts due to -NH

3 signals (Asymmetric)H-2 significantly deshielded
Key IR Peak ~1700 cm

(C=O)
~3300-3500 cm

(N-H)~1680 cm

(C=O)
~1700 cm

(C=O)No N-H peaks
MS (ESI-) [M-H]

= 189
[M-H]

= 204
[M-H]

= 315

Experimental Protocols

Analytical Decision Matrix

Use this workflow to validate your product during synthesis.

DecisionMatrix Sample Unknown Sample CheckMS Check MS (ESI-) Is Mass ~315? Sample->CheckMS CheckNH Check IR Are N-H bands present? CheckMS->CheckNH Yes ResultStart Identify: Starting Material CheckMS->ResultStart No (Mass ~189) CheckNMR Check 1H NMR Is H-2 singlet/doublet > 8.4 ppm? CheckNH->CheckNMR No (Clean Region) ResultInter Identify: Amino Intermediate CheckNH->ResultInter Yes (N-H present) ResultTarget Confirmed: 3-Iodo-4-(CF3)benzoic acid CheckNMR->ResultTarget Yes CheckNMR->ResultStart No (Symmetric peaks)

Figure 2: Analytical decision matrix for product verification.

Protocol: NMR Sample Preparation

To ensure reproducibility of the chemical shifts cited above, follow this standard preparation method.

  • Solvent Selection: Use DMSO-d

    
      (Dimethyl sulfoxide-d6).
    
    • Reasoning: These benzoic acid derivatives have poor solubility in CDCl

      
      . DMSO-d
      
      
      
      ensures full solubility and prevents dimerization of the carboxylic acid, leading to sharper peaks.
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

    • Caution: Over-concentration can cause peak broadening due to viscosity and aggregation.

  • Reference: Calibrate the spectrum to the residual DMSO solvent peak at 2.50 ppm .

Protocol: Sandmeyer Iodination (General Workflow)

Note: This is a generalized procedure for context. Always consult specific safety data sheets (SDS) for diazonium salts.

  • Diazotization: Dissolve 3-amino-4-(trifluoromethyl)benzoic acid in dilute H

    
    SO
    
    
    
    . Cool to 0–5°C. Add NaNO
    
    
    (aq) dropwise.
    • Checkpoint: Solution must remain clear/yellow. Turbidity implies instability.

  • Iodination: Add a solution of KI (Potassium Iodide) slowly.

    • Observation: Evolution of N

      
       gas and formation of a dark iodine color.
      
  • Workup: Quench excess iodine with saturated sodium thiosulfate (solution turns yellow/white). Extract with ethyl acetate.[3][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9966, 4-(Trifluoromethyl)benzoic acid. Retrieved January 30, 2026 from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3254286, 4-Amino-3-(trifluoromethyl)benzoic acid. Retrieved January 30, 2026 from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Standard reference for solvent calibration). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.